8-Methoxyamoxapine-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H18ClN3O2 |
|---|---|
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
8-chloro-3-methoxy-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H18ClN3O2/c1-23-13-3-5-17-15(11-13)21-18(22-8-6-20-7-9-22)14-10-12(19)2-4-16(14)24-17/h2-5,10-11,20H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
Clé InChI |
PWDLYFHJMMTSPP-COMRDEPKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyamoxapine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 8-Methoxyamoxapine-d8. Given the limited publicly available experimental data for this specific deuterated compound, this guide leverages data from its parent compound, amoxapine (B1665473), and established principles of isotopic substitution to offer a thorough profile. This document is intended to support research, drug development, and analytical activities involving this compound.
Chemical Identity and Structure
This compound is a deuterated analog of 8-methoxyamoxapine. The deuterium (B1214612) labeling is typically on the piperazine (B1678402) ring to increase metabolic stability. The core structure is based on amoxapine, a tetracyclic antidepressant of the dibenzoxazepine (B10770217) class.
Chemical Structure of Amoxapine (Parent Compound)
Figure 1. Chemical Information for Amoxapine.
The precise structure of this compound, including the location of the methoxy (B1213986) group and deuterium atoms, is crucial for accurate property prediction. For the purpose of this guide, it is assumed that the methoxy group is at the 8-position of the dibenzoxazepine ring and the deuterium atoms replace hydrogen atoms on the piperazine moiety.
Quantitative Physicochemical Data
Direct experimental data for this compound is scarce. The following tables summarize the available data for related compounds and provide predicted properties based on the parent compound, amoxapine.
Table 1: Molecular Weights of Amoxapine and its Deuterated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Amoxapine | C17H16ClN3O | 313.78 |
| Amoxapine-d8 | C17H8D8ClN3O | 321.83[1] |
| 8-Hydroxy Amoxapine-d8 | C17H8D8ClN3O2 | 337.8[2] |
| N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 | C23H19D8ClN3O4 | 451.97 |
Table 2: Physicochemical Properties of Amoxapine (as a proxy for this compound)
| Property | Value (Amoxapine) | Predicted Value/Effect for this compound |
| Melting Point | ~178-180 °C | Likely similar, may be slightly altered by the methoxy group and deuteration. |
| Boiling Point | Not available | High, typical for complex organic molecules. |
| Solubility | Sparingly soluble in water | Solubility will be pH-dependent. The methoxy group may slightly decrease aqueous solubility. |
| pKa | ~7.6 (piperazine nitrogen) | Expected to be very similar to amoxapine. |
| logP | ~3.4 | The methoxy group will likely increase the logP value, indicating higher lipophilicity. |
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized experimental protocols that can be employed to determine the precise physicochemical properties of this compound.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination
Figure 2. Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility can be determined using the shake-flask method.
Protocol for Shake-Flask Solubility Measurement
Figure 3. Protocol for Shake-Flask Solubility Measurement.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Methodology for pKa Determination
-
Solution Preparation : Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol/water mixture).
-
Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis : Plot the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water can be determined using the shake-flask method.
Workflow for logP Determination
Figure 4. Workflow for logP Determination.
Mechanism of Action and Signaling Pathways
The pharmacological activity of this compound is expected to be very similar to that of amoxapine. Amoxapine is a tetracyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) at the synaptic cleft.[3][4][5][6] Additionally, it exhibits antagonist activity at dopamine (B1211576) D2 receptors, which contributes to its mixed antidepressant and antipsychotic-like profile.[3]
Simplified Signaling Pathway of Amoxapine's Action
Figure 5. Amoxapine's Mechanism of Action.
Impact of Deuteration
The replacement of hydrogen with deuterium can influence the physicochemical properties and metabolic fate of a drug molecule. This is primarily due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond.
Table 3: Anticipated Effects of Deuteration on Physicochemical Properties
| Property | Anticipated Effect of Deuteration | Rationale |
| Pharmacokinetics | ||
| Metabolic Stability | Increased | The C-D bond is stronger and more difficult to break by metabolic enzymes (e.g., Cytochrome P450), leading to a slower rate of metabolism. |
| Half-life (t½) | Increased | Slower metabolism generally results in a longer half-life and prolonged exposure. |
| Physical Properties | ||
| Molecular Weight | Increased | Deuterium is heavier than protium. |
| Polarity | Slightly decreased | The C-D bond is slightly less polarizable than the C-H bond. |
| Lipophilicity (logP) | Minor, unpredictable changes | The effect on logP is generally small and can be either an increase or a decrease depending on the specific molecular environment. |
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. novamedline.com [novamedline.com]
- 3. Toronto Research Chemicals 1MG this compound, Quantity: 1mg | Fisher Scientific [fishersci.fi]
- 4. Toronto Research Chemicals 1MG this compound, Quantity: 1mg | Fisher Scientific [fishersci.it]
- 5. Toronto Research Chemicals 2.5MG this compound, Quantity: 2.50 | Fisher Scientific [fishersci.de]
- 6. N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 [lgcstandards.com]
metabolic pathway of amoxapine to 8-methoxy amoxapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the metabolic pathways of amoxapine (B1665473), with a primary focus on its well-established hydroxylation and a theoretical exploration of a methoxy (B1213986) derivative. While the core metabolic route leads to the formation of hydroxylated metabolites, this paper will also address the hypothetical conversion to 8-methoxy amoxapine.
Introduction to Amoxapine Metabolism
Amoxapine is a tricyclic antidepressant of the dibenzoxazepine (B10770217) class, used in the treatment of major depressive disorder.[1][2] It is the N-demethylated metabolite of the antipsychotic drug loxapine.[2] Upon oral administration, amoxapine is rapidly and almost completely absorbed, reaching peak plasma concentrations in approximately 90 minutes.[3] The drug undergoes extensive hepatic metabolism, which is crucial for its therapeutic action and eventual elimination.[4] The primary metabolic pathway for amoxapine is aromatic hydroxylation, leading to the formation of two major active metabolites: 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine.[4][5][6][7] Of these, 8-hydroxyamoxapine is considered the major metabolite.[5][6]
The metabolism of amoxapine is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2D6 is the main enzyme responsible for the hydroxylation of amoxapine.[8][9] Other isoforms, such as CYP3A4 and CYP1A2, may also play a role in its metabolism.[10]
Established Metabolic Pathway: Hydroxylation of Amoxapine
The principal metabolic transformation of amoxapine involves the introduction of a hydroxyl group onto the aromatic ring system. This reaction is catalyzed predominantly by CYP2D6 in the liver.[8][9]
-
Amoxapine to 8-Hydroxyamoxapine: This is the major metabolic route. The resulting metabolite, 8-hydroxyamoxapine, is pharmacologically active and has a significantly longer half-life (approximately 30 hours) than the parent drug (approximately 8 hours).[3][4][5][8] This metabolite contributes to the overall therapeutic effect of amoxapine.[5]
-
Amoxapine to 7-Hydroxyamoxapine: This is a minor pathway, also resulting in an active metabolite.[5][6]
These hydroxylated metabolites are subsequently conjugated, primarily with glucuronic acid, to form water-soluble compounds that are excreted in the urine.[3]
Hypothetical Metabolic Pathway: Amoxapine to 8-Methoxy Amoxapine
The formation of 8-methoxy amoxapine from amoxapine is not a documented metabolic pathway in the existing scientific literature. However, from a biochemical standpoint, a plausible theoretical pathway can be proposed. This hypothetical pathway would involve a two-step process:
-
Hydroxylation: The initial and well-established step is the conversion of amoxapine to 8-hydroxyamoxapine, catalyzed by CYP2D6.
-
O-Methylation: The subsequent hypothetical step would be the O-methylation of the hydroxyl group of 8-hydroxyamoxapine to form 8-methoxy amoxapine. This reaction would likely be catalyzed by catechol-O-methyltransferase (COMT), an enzyme known to methylate hydroxyl groups of various endogenous and xenobiotic compounds.
It is critical to emphasize that this second step is speculative and has not been reported. Researchers investigating this potential pathway would need to develop specific analytical methods to detect and quantify 8-methoxy amoxapine and demonstrate its formation in relevant biological systems.
Visualization of Metabolic Pathways
The following diagrams illustrate the established and hypothetical metabolic pathways of amoxapine.
References
- 1. Amoxapine: MedlinePlus Drug Information [medlineplus.gov]
- 2. Amoxapine - Wikipedia [en.wikipedia.org]
- 3. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Old drug new use--amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
An In-depth Technical Guide to the Enzymatic Degradation of 8-Methoxyamoxapine-d8
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines the anticipated enzymatic degradation pathways of 8-Methoxyamoxapine-d8, a deuterated analog of a methoxy (B1213986) derivative of amoxapine (B1665473). Drawing parallels from the extensive research on amoxapine, this document details the primary metabolizing enzymes, expected metabolites, and pharmacokinetic properties. Furthermore, it provides detailed experimental protocols for the in-vitro and in-vivo characterization of its metabolic fate. Visual diagrams of the metabolic pathway, experimental workflows, and relevant signaling cascades are included to facilitate a deeper understanding.
Introduction to Amoxapine Metabolism
Amoxapine, a dibenzoxazepine (B10770217) tricyclic antidepressant, undergoes extensive hepatic metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system.[1][2] The principal metabolic routes for amoxapine are aromatic hydroxylation, leading to the formation of 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638).[3][4][5][6] Of these, 8-hydroxyamoxapine is the major and pharmacologically active metabolite, exhibiting a significantly longer half-life than the parent drug.[5][6][7] The key enzyme responsible for amoxapine metabolism is CYP2D6.[1][2]
Predicted Enzymatic Degradation of this compound
The introduction of a methoxy group at the 8-position of the amoxapine structure is expected to introduce O-demethylation as a primary metabolic pathway, in addition to potential hydroxylation at other positions. The deuteration of the molecule is not expected to alter the qualitative metabolic profile but may influence the rate of these reactions.
Primary Metabolizing Enzymes
Based on the metabolism of amoxapine and other structurally similar compounds, the enzymatic degradation of this compound is anticipated to be primarily carried out by Cytochrome P450 2D6 (CYP2D6) .[1][2][8] Other CYP isozymes, such as CYP3A4, may also play a minor role.[9][10]
Expected Metabolic Pathway
The predicted metabolic cascade for this compound involves two main reactions:
-
O-demethylation: The methoxy group at the 8-position is a prime target for O-demethylation by CYP enzymes, leading to the formation of 8-hydroxyamoxapine-d8 . This is expected to be the major metabolic pathway.
-
Aromatic Hydroxylation: Similar to amoxapine, hydroxylation at the 7-position could occur, resulting in 7-hydroxy-8-methoxyamoxapine-d8 .
These primary metabolites can then undergo further phase II metabolism, such as glucuronidation, to facilitate their excretion.[7]
Predicted metabolic pathway of this compound.
Quantitative Data Summary (Based on Amoxapine)
The following tables summarize the available pharmacokinetic and enzyme inhibition data for amoxapine. This information provides a valuable reference for what can be expected for this compound, although direct studies are necessary for confirmation.
Table 1: Pharmacokinetic Parameters of Amoxapine and its Metabolites
| Compound | Half-life (t½) | Time to Peak Plasma (Tmax) |
| Amoxapine | 8 - 10 hours[4][6] | 1 - 2 hours[5][6] |
| 8-hydroxyamoxapine | 30 hours[6][7] | 1 - 3 hours[5] |
| 7-hydroxyamoxapine | 5.1 hours[5] | 1 - 3 hours[5] |
Table 2: Enzyme Inhibition Constants (Ki) for Amoxapine
| CYP Isozyme | Inhibition Constant (Ki) | Mechanism of Inhibition |
| CYP2D6 | 25.4 µM[9][10] | Competitive[9][10] |
| CYP3A4 | 41.3 µM[9][10] | Competitive[9][10] |
Experimental Protocols
To definitively characterize the enzymatic degradation of this compound, a series of in-vitro and in-vivo experiments are recommended.
In-Vitro Metabolism using Human Liver Microsomes
Objective: To identify the specific CYP450 enzymes responsible for the metabolism of this compound and to determine the kinetic parameters of the primary metabolic reactions.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (HLMs), NADPH-regenerating system, and this compound at various concentrations.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Run parallel incubations with specific chemical inhibitors of major CYP isozymes (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4) or using recombinant human CYP enzymes to identify the contribution of each enzyme.
-
-
Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Data Analysis:
-
Calculate the rate of metabolism.
-
Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Experimental workflow for in-vitro metabolism studies.
In-Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of this compound and its major metabolites in a relevant animal model (e.g., rat or mouse).
Methodology:
-
Dosing:
-
Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Collect urine and feces over 24 or 48 hours to assess excretion pathways.
-
-
Sample Preparation:
-
Process blood samples to obtain plasma.
-
Extract the parent drug and its metabolites from plasma, urine, and homogenized feces using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).
-
-
Analysis:
-
Quantify the concentrations of this compound and its metabolites in the prepared samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life.
-
Relevant Signaling Pathways
Amoxapine exerts its therapeutic effects by modulating several neurotransmitter systems.[1][4] It is a potent inhibitor of norepinephrine (B1679862) reuptake and a weaker inhibitor of serotonin (B10506) reuptake. Additionally, it functions as an antagonist at dopamine (B1211576) D2 receptors, which contributes to its antipsychotic properties.[1]
Signaling pathways modulated by amoxapine.
Conclusion
While direct experimental data on the enzymatic degradation of this compound is currently unavailable, a robust predictive framework can be established based on the well-characterized metabolism of amoxapine. The primary metabolic pathways are anticipated to be CYP2D6-mediated O-demethylation and aromatic hydroxylation. The provided experimental protocols offer a clear roadmap for the comprehensive in-vitro and in-vivo characterization of this compound. A thorough understanding of its metabolic fate is crucial for its development as a potential therapeutic agent, enabling the prediction of drug-drug interactions, inter-individual variability in response, and the identification of active metabolites.
References
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Amoxapine - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of amoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. ClinPGx [clinpgx.org]
- 9. The Inhibitory Effect of Amoxapine on Cytochrome P450 Enzyme Activity in Human Liver Microsomes [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of Degradation Strategies for Amitriptyline [mdpi.com]
- 12. Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of 8-Methoxyamoxapine-d8 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability of 8-Methoxyamoxapine-d8 in common organic solvents. Due to the limited availability of direct stability data for this deuterated analog, this document synthesizes information on the parent compound, Amoxapine (B1665473), the principles of deuteration in drug development, and established protocols for stability testing. This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for handling, storing, and evaluating the stability of this compound in a laboratory setting. Detailed experimental protocols for stability assessment and visualizations of relevant signaling pathways and experimental workflows are included to facilitate practical application.
Introduction to this compound
This compound is a deuterated analog of 8-hydroxyamoxapine, a major active metabolite of the tetracyclic antidepressant Amoxapine. Amoxapine is used in the treatment of major depressive disorder.[1][2] The parent compound, Amoxapine, functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506).[1][3] It also exhibits antagonist activity at dopamine (B1211576) D2 and serotonin 5-HT2 receptors.[1][3][4]
The deuteration of the methoxy (B1213986) group in this compound is a strategic modification intended to alter the compound's metabolic profile. The substitution of hydrogen atoms with deuterium (B1214612) atoms at a site of metabolic activity can significantly slow down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and potentially an improved pharmacokinetic profile compared to the non-deuterated counterpart. While the primary benefit of deuteration is enhanced metabolic stability, it is also important to understand the chemical stability of the molecule in various organic solvents used for storage and analysis.
Theoretical Framework for Stability in Organic Solvents
The chemical stability of this compound in organic solvents is expected to be influenced by the inherent stability of the Amoxapine scaffold and the impact of deuteration on the methoxy group.
2.1. Stability of the Amoxapine Scaffold
Forced degradation studies on the parent drug, Amoxapine, have shown that it is susceptible to degradation under acidic and oxidative conditions, and to a lesser extent, basic hydrolysis. This suggests that the dibenzoxazepine (B10770217) ring system can undergo cleavage under harsh conditions. When handling solutions of this compound, it is therefore advisable to avoid strongly acidic or oxidizing environments.
2.2. The Impact of Deuteration on Chemical Stability
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength is the basis for the kinetic isotope effect that slows metabolic O-demethylation. While this primarily affects enzymatic reactions, the stronger C-D bond could also confer a modest increase in resistance to certain chemical degradation pathways that involve the cleavage of a C-H bond on the methoxy group. However, for degradation pathways that do not involve this bond, the stability is expected to be comparable to the non-deuterated analog.
2.3. Common Organic Solvents for Amoxapine Analogs
Amoxapine and its analogs are soluble in a range of organic solvents. The most commonly used solvents for storage and handling of similar compounds include:
-
Dimethyl Sulfoxide (DMSO): A common solvent for creating stock solutions of small molecules for biological screening.
-
Ethanol: A less common but viable solvent for stock solutions.
-
Methanol: Used in some analytical procedures.
-
Acetonitrile: A common solvent used as a mobile phase in High-Performance Liquid Chromatography (HPLC) analysis.
The stability of this compound in these solvents will depend on factors such as storage temperature, exposure to light, and the presence of water or other impurities.
Quantitative Data on Stability (Hypothetical)
As of the date of this publication, specific quantitative stability data for this compound in organic solvents is not publicly available. The following tables are provided for illustrative purposes to guide researchers in their experimental design. The data is hypothetical and based on the known stability of similar small molecules and the theoretical impact of deuteration. Actual stability should be determined experimentally using the protocols outlined in Section 4.
Table 1: Hypothetical Long-Term Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Duration | Purity (% Remaining) | Notes |
| -80°C, Dark, Anhydrous | 2 years | >99% | Recommended for long-term archival storage. |
| -20°C, Dark, Anhydrous | 1 year | >98% | Suitable for working stock solutions. |
| 4°C, Dark | 6 months | ~95% | Short-term storage only. Increased risk of degradation. |
| Room Temperature, Light | 1 week | <90% | Not recommended. Significant degradation expected. |
Table 2: Hypothetical Short-Term Stability in Common Analytical Solvents
| Solvent | Storage Condition | Duration | Purity (% Remaining) | Application |
| Acetonitrile | Room Temp, Benchtop | 24 hours | >99% | HPLC mobile phase and sample diluent. |
| Methanol | Room Temp, Benchtop | 24 hours | >98% | Alternative analytical solvent. |
| Ethanol | Room Temp, Benchtop | 48 hours | >97% | Preparation of dosing solutions. |
Experimental Protocols for Stability Assessment
To determine the actual stability of this compound in a specific organic solvent, a formal stability study should be conducted. The following protocols provide a framework for such a study.
4.1. Objective
To quantify the degradation of this compound in a selected organic solvent under various storage conditions over a defined period.
4.2. Materials
-
This compound (of known purity)
-
High-purity, anhydrous organic solvent (e.g., DMSO, Acetonitrile)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
A suitable HPLC column (e.g., C18)
4.3. Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
4.4. Detailed Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of a known concentration (e.g., 10 mM) in the chosen organic solvent.
-
Ensure the solvent is of high purity and anhydrous, particularly for solvents like DMSO which are hygroscopic.
-
Prepare the solution in a volumetric flask and ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials to minimize the effects of repeated freeze-thaw cycles and light exposure on the bulk solution.
-
Tightly cap the vials.
-
Store the aliquots under a matrix of conditions, for example: -80°C, -20°C, 4°C, and room temperature (with separate sets for light-exposed and light-protected).
-
-
Analysis:
-
Time-Zero (T0) Analysis: Immediately after preparation, analyze one aliquot to establish the initial concentration and purity.
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Analyze each sample using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Quantify the peak area of this compound and compare it to the T0 sample to determine the percentage of the compound remaining.
-
If degradation is observed, attempt to characterize the degradation products using LC-MS.
-
Signaling Pathways of the Parent Compound, Amoxapine
The biological activity of this compound is expected to be similar to its parent compound, Amoxapine. Understanding the signaling pathways of Amoxapine is therefore crucial for researchers. Amoxapine has a multi-modal mechanism of action.
References
- 1. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Is amoxapine an atypical antipsychotic? Positron-emission tomography investigation of its dopamine2 and serotonin2 occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of Analysis: 8-Methoxyamoxapine-d8 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality, purity, and characterization of the certified reference material, 8-Methoxyamoxapine-d8. The information presented is representative of a typical Certificate of Analysis (CoA) for a high-purity, deuterated internal standard intended for use in quantitative and qualitative analytical methods.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative batch of this compound. These values are critical for ensuring the accuracy and reliability of experimental results.
Table 1: Material Identification and Chemical Properties
| Parameter | Specification |
| Chemical Name | 2-Chloro-11-(piperazin-1-yl-d8)-8-methoxydibenz[b,f][1][2]oxazepine |
| CAS Number | Not Available |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O₂ |
| Molecular Weight | 351.88 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Solubility | Soluble in Methanol (B129727), Acetonitrile, DMSO |
Table 2: Purity and Composition
| Test | Method | Result |
| Chemical Purity (HPLC) | HPLC-UV | 99.8% |
| Isotopic Purity (Mass Spec) | LC-MS/MS | 99.5% Deuterium (B1214612) Incorporation |
| Residual Solvents | HS-GC-FID | Conforms to ICH Q3C Limits |
| Water Content (Karl Fischer) | Coulometric KF | <0.1% |
| Assay (as is) | qNMR | 99.7% |
Table 3: Certified Concentration
| Parameter | Method | Certified Value |
| Concentration in Methanol | Gravimetric Preparation & HPLC | 100.0 µg/mL ± 0.5 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data summary are provided below. These protocols are based on established analytical techniques for the characterization of pharmaceutical reference standards.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated and other related chemical impurities.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Software: ChemStation or equivalent
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: The sample is dissolved in methanol to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
Purpose: To confirm the identity of the molecule and determine the isotopic enrichment of deuterium in this compound.
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Software: Analyst or equivalent
LC Conditions:
-
Column: C18 UPLC column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A rapid gradient from 5% to 95% B over 3 minutes.
-
Injection Volume: 1 µL
MS/MS Conditions:
-
MRM Transitions:
-
This compound: Q1 m/z 352.2 → Q3 m/z 283.1
-
8-Methoxyamoxapine (non-deuterated): Q1 m/z 344.2 → Q3 m/z 275.1
-
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Collision Gas: Nitrogen
-
Data Analysis: The isotopic purity is calculated by comparing the peak area of the d8 species to the sum of the peak areas of all isotopic species (d0 to d8).
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the certification of this reference material.
Caption: Workflow for the Certification of a Reference Material.
Caption: Logical Relationships in Analytical Characterization.
References
In-depth Technical Guide: Theoretical Mass and Isotopic Distribution of 8-Methoxyamoxapine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical mass and isotopic distribution of 8-Methoxyamoxapine-d8, a deuterated analog of a metabolite of the antidepressant drug Amoxapine. The information herein is critical for the accurate identification and quantification of this compound in complex biological matrices using high-resolution mass spectrometry (HRMS).
Chemical Identity and Formula
8-Methoxyamoxapine is a metabolite of Amoxapine, characterized by the addition of a methoxy (B1213986) group at the 8-position of the dibenz[b,f][1][2]oxazepine core structure. Amoxapine itself has a chemical formula of C₁₇H₁₆ClN₃O. The addition of a methoxy group (CH₃O) results in the molecular formula of C₁₈H₁₈ClN₃O₂ for 8-Methoxyamoxapine.
The deuterated internal standard, this compound, is synthesized to have eight deuterium (B1214612) atoms replacing eight hydrogen atoms, typically on the piperazine (B1678402) ring to enhance metabolic stability for its use in pharmacokinetic studies. This strategic labeling results in the following chemical formula:
Chemical Formula of this compound: C₁₈H₁₀D₈ClN₃O₂
Theoretical Mass Calculation
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element in the molecule.
Table 1: Isotopic Masses of the Most Abundant Isotopes
| Element | Isotope | Exact Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Deuterium | ²H (D) | 2.014102 |
| Chlorine | ³⁵Cl | 34.968853 |
| Nitrogen | ¹⁴N | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 |
The theoretical monoisotopic mass of the neutral molecule [M] is calculated as follows:
(18 x 12.000000) + (10 x 1.007825) + (8 x 2.014102) + (1 x 34.968853) + (3 x 14.003074) + (2 x 15.994915) = 351.1887 Da
For mass spectrometry analysis, the molecule is often observed as a protonated species [M+H]⁺. The theoretical exact mass of the protonated molecule is:
351.1887 Da + 1.007276 Da (mass of a proton) = 352.1959 Da
Isotopic Distribution
The isotopic distribution of a molecule arises from the natural abundance of heavier isotopes for each element. This results in a characteristic pattern of peaks in a high-resolution mass spectrum, with the monoisotopic peak being the most abundant for molecules of this size, followed by peaks at M+1, M+2, etc., corresponding to the incorporation of one, two, or more heavy isotopes.
Table 2: Natural Abundance of Relevant Isotopes [3][4]
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Chlorine | ³⁵Cl | 75.78 |
| ³⁷Cl | 24.22 |
Due to the presence of one chlorine atom, this compound will exhibit a prominent M+2 peak with an intensity of approximately one-third of the monoisotopic peak (the ratio of ³⁷Cl to ³⁵Cl abundance). The contributions from ¹³C, ¹⁵N, and ¹⁸O will also influence the intensities of the M+1 and M+2 peaks.
Table 3: Theoretical Isotopic Distribution of this compound [M+H]⁺
| Ion | m/z | Relative Abundance (%) |
| [M+H]⁺ (A) | 352.1959 | 100.00 |
| [M+1+H]⁺ (A+1) | 353.1993 | 20.88 |
| [M+2+H]⁺ (A+2) | 354.1930 | 34.90 |
| [M+3+H]⁺ (A+3) | 355.1964 | 9.01 |
Note: The relative abundances are calculated based on the natural isotopic abundances and the chemical formula. These values may be approximated and can be more precisely calculated using specialized software.
Experimental Protocol: High-Resolution Mass Spectrometry Analysis
The following provides a general methodology for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
4.1. Sample Preparation
Biological samples (e.g., plasma, urine) are typically prepared using protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte. The final extract is reconstituted in a solvent compatible with the LC mobile phase.
4.2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
4.3. High-Resolution Mass Spectrometry
-
Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan with a resolution of >70,000 FWHM.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Data-dependent MS/MS (dd-MS²) can be used to acquire fragmentation spectra for structural confirmation. The precursor ion for MS/MS would be the calculated exact mass of the [M+H]⁺ ion (352.1959).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the theoretical and experimental determination of the mass and isotopic distribution of this compound.
Caption: Workflow for the theoretical calculation and experimental verification of the mass and isotopic distribution of this compound.
References
The Role of Deuteration in Altering Amoxapine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxapine (B1665473), a dibenzoxazepine (B10770217) tricyclic antidepressant, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6. This metabolic process leads to the formation of active metabolites and contributes to the drug's overall pharmacokinetic profile and potential for drug-drug interactions. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), presents a promising strategy to modulate the metabolic fate of amoxapine, potentially leading to an improved therapeutic profile. This technical guide provides an in-depth analysis of the metabolic pathways of amoxapine, the principles of deuterium-based metabolic stabilization, and a detailed exploration of the potential effects of deuteration on amoxapine's pharmacokinetics. While direct experimental data on deuterated amoxapine is not publicly available, this guide synthesizes established knowledge to provide a robust theoretical framework for researchers in this field.
Introduction to Amoxapine and its Metabolism
Amoxapine is a second-generation antidepressant used in the management of major depressive disorder.[1] It is the N-demethylated derivative of the antipsychotic loxapine.[2] Amoxapine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin.[3] It also possesses dopamine (B1211576) receptor blocking activity, which contributes to its unique pharmacological profile.[1]
Pharmacokinetics of Amoxapine
Following oral administration, amoxapine is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours.[3] It is approximately 90% bound to plasma proteins.[3][4] The elimination half-life of amoxapine is approximately 8 hours.[1] However, its major active metabolite, 8-hydroxyamoxapine (B25638), has a significantly longer half-life of about 30 hours, which contributes to the overall duration of action.[1][4]
Metabolic Pathways of Amoxapine
Amoxapine is extensively metabolized in the liver, primarily through aromatic hydroxylation.[3] The cytochrome P450 (CYP) enzyme system, specifically CYP2D6, plays a crucial role in its metabolism.[1][5] The two primary metabolites are:
-
7-hydroxyamoxapine (B25571) : An active metabolite.[1]
-
8-hydroxyamoxapine : The major active metabolite with a longer half-life than the parent drug.[1][4]
These metabolites are subsequently conjugated and excreted primarily in the urine.[4] The significant role of CYP2D6 in amoxapine metabolism makes its pharmacokinetics susceptible to variations due to genetic polymorphisms in the CYP2D6 gene and co-administration of CYP2D6 inhibitors or inducers.[6] Individuals who are "poor metabolizers" due to reduced CYP2D6 activity may have significantly higher plasma concentrations of tricyclic antidepressants like amoxapine, potentially leading to increased risk of adverse effects.[6]
The Principle of Deuteration in Drug Metabolism
Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by their stable, heavy isotope, deuterium.[7] This substitution does not significantly alter the molecule's size, shape, or intrinsic biological activity.[8] However, it can profoundly impact the drug's metabolic stability due to the kinetic isotope effect (KIE).[7][9]
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[8] Consequently, the cleavage of a C-D bond requires more energy and proceeds at a slower rate than the cleavage of a C-H bond.[7] In drug metabolism, many enzymatic reactions, particularly those catalyzed by CYP enzymes, involve the cleavage of a C-H bond as a rate-determining step.[8] By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced.[10][11]
This "metabolic switching" can lead to several potential advantages:
-
Increased drug exposure (AUC) and half-life (t½) : Slower metabolism can lead to higher and more sustained plasma concentrations of the parent drug.[11][12]
-
Reduced formation of metabolites : This can be beneficial if a metabolite is associated with adverse effects or if it is an inactive product.[13]
-
Improved safety profile : By reducing the formation of reactive or toxic metabolites.[8]
-
More predictable pharmacokinetics : Reduced variability in drug exposure between individuals, particularly in cases of polymorphic drug-metabolizing enzymes.[10]
Potential Role of Deuteration in Altering Amoxapine Metabolism
Based on the established metabolic pathways of amoxapine and the principles of deuteration, we can hypothesize the potential impact of site-specific deuteration on its pharmacokinetic profile. The primary sites of metabolic attack on the amoxapine molecule are the 7th and 8th positions of the dibenzoxazepine ring system, leading to the formation of 7-hydroxyamoxapine and 8-hydroxyamoxapine.
Hypothetical Deuteration Strategy for Amoxapine
A logical deuteration strategy would involve the selective replacement of hydrogen atoms with deuterium at the 7- and 8-positions of the amoxapine molecule.
Predicted Effects on Pharmacokinetics
Table 1: Predicted Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Amoxapine
| Parameter | Non-deuterated Amoxapine | Deuterated Amoxapine (Hypothetical) | Rationale |
| Metabolism Rate (CYP2D6) | Normal | Reduced | Kinetic Isotope Effect at the site of hydroxylation. |
| t½ (Amoxapine) | ~8 hours[1] | Increased | Slower metabolic clearance. |
| Cmax (Amoxapine) | Normal | Potentially Increased | Slower first-pass metabolism. |
| AUC (Amoxapine) | Normal | Increased | Reduced clearance and greater systemic exposure. |
| Formation of 7-hydroxyamoxapine | Normal | Reduced | Deuteration at the 7-position would slow down its formation. |
| Formation of 8-hydroxyamoxapine | Normal | Reduced | Deuteration at the 8-position would slow down its formation. |
| t½ (8-hydroxyamoxapine) | ~30 hours[1][4] | Potentially Altered | The formation rate of the metabolite would be slower, which could affect its overall pharmacokinetic profile. |
By slowing the rate of hydroxylation, deuteration could lead to a longer half-life and increased systemic exposure of the parent amoxapine molecule. This could potentially allow for less frequent dosing and a more consistent plasma concentration, which may enhance therapeutic efficacy and patient compliance.
Furthermore, altering the ratio of parent drug to its active metabolites could modulate the overall pharmacological effect. Given that 8-hydroxyamoxapine has a long half-life and contributes significantly to the drug's activity, a reduction in its formation could lead to a different clinical profile.
Experimental Protocols for Evaluating Deuterated Amoxapine
To validate the hypothesized effects of deuteration on amoxapine metabolism, a series of in vitro and in vivo experiments would be required.
In Vitro Metabolism Studies
Objective: To compare the metabolic stability and metabolite profile of deuterated and non-deuterated amoxapine in a controlled environment.
Methodology:
-
Microsomal Stability Assay:
-
Materials: Human liver microsomes (pooled), NADPH regenerating system, deuterated amoxapine, non-deuterated amoxapine.
-
Procedure: Incubate a known concentration of the test compound (deuterated or non-deuterated amoxapine) with human liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Metabolite Identification:
-
Procedure: Following the incubation in the microsomal stability assay, analyze the samples using high-resolution mass spectrometry to identify and quantify the formation of 7-hydroxyamoxapine and 8-hydroxyamoxapine.
-
Data Analysis: Compare the rate of metabolite formation between the deuterated and non-deuterated amoxapine.
-
In Vivo Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated amoxapine in an animal model.
Methodology:
-
Animal Model: Use a relevant animal model, such as Sprague-Dawley rats.
-
Drug Administration: Administer a single oral or intravenous dose of either deuterated or non-deuterated amoxapine to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis: Separate plasma and analyze the concentrations of amoxapine and its major metabolites (7-hydroxyamoxapine and 8-hydroxyamoxapine) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance (CL) for both the parent drug and its metabolites using appropriate software (e.g., WinNonlin).
Visualizations
Amoxapine Metabolic Pathway
References
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of amoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. gabarx.com [gabarx.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 11. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of 8-Methoxyamoxapine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Methoxyamoxapine-d8, a deuterated analog of a metabolite of the antidepressant drug Amoxapine (B1665473). Due to the limited direct experimental data on this specific isotopologue, this guide combines known spectroscopic data of Amoxapine with established principles of isotopic labeling to present a predicted and inferred characterization. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Amoxapine is a tricyclic antidepressant belonging to the dibenzoxazepine (B10770217) class of drugs.[1][2] It functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the brain.[3][4][5] Additionally, it exhibits dopamine (B1211576) receptor blocking activity.[1][4] Amoxapine is metabolized in the liver to active metabolites, including 8-hydroxyamoxapine.[1][6] this compound is a stable isotope-labeled version of the methoxy (B1213986) derivative of this metabolite. Deuterated compounds like this compound are crucial internal standards in quantitative bioanalytical studies using mass spectrometry, aiding in the accurate measurement of drug and metabolite concentrations in biological matrices.[7][8]
This guide will detail the predicted spectroscopic properties of this compound, including its mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy characteristics. Detailed experimental protocols and diagrams of relevant pathways and workflows are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known data for Amoxapine and the expected isotopic shifts.
Table 1: Predicted Mass Spectrometry Data
| Parameter | Predicted Value for this compound | Rationale |
| Molecular Formula | C18H10D8ClN3O2 | Addition of a methoxy group (CH2O) and substitution of 8 hydrogens with deuterium (B1214612). |
| Molecular Weight | ~359.89 g/mol | Calculated based on the atomic masses of the constituent atoms, including deuterium. |
| Nominal Mass | 359 | The integer mass of the most abundant isotopes. |
| [M+H]+ | ~360.90 m/z | Protonated molecular ion. |
| Key Fragmentation Pattern | Loss of the piperazine (B1678402) ring and methoxy group fragments. The m/z values of fragments containing deuterium will be shifted by the number of deuterium atoms present. | Based on the known fragmentation of Amoxapine.[9][10] |
Table 2: Predicted 1H and 13C NMR Chemical Shifts
Predicting the exact chemical shifts is challenging without experimental data. However, the following provides an expected pattern based on Amoxapine's known spectrum and the effects of the methoxy group and deuteration. The d8 designation implies deuteration on the aromatic rings and potentially the piperazine moiety. Assuming deuteration on the dibenzoxazepine core, the aromatic proton signals would be absent in the 1H NMR spectrum.
| 1H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Methoxy Protons (-OCH3) | 3.8 - 4.0 | s | A singlet integrating to 3 protons. |
| Piperazine Protons | 2.5 - 3.5 | m | Complex multiplets for the remaining protons on the piperazine ring. |
| NH Proton | Variable | br s | Broad singlet, exchangeable with D2O. |
| 13C NMR | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Carbons | 110 - 160 | Signals for carbons bonded to deuterium will be triplets (due to spin I=1 of deuterium) and will have a lower intensity. |
| Methoxy Carbon (-OCH3) | ~55 | |
| Piperazine Carbons | 45 - 55 |
Table 3: Predicted Key FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm-1) | Notes |
| C-D Stretch (Aromatic) | 2200 - 2300 | Weaker than C-H stretches. The presence of these bands would be a key indicator of deuteration.[11][12] |
| C-H Stretch (Aliphatic & Methoxy) | 2850 - 3000 | |
| N-H Stretch | 3200 - 3400 | Broad peak.[13] |
| C=N Stretch | 1600 - 1650 | |
| C-O-C Stretch (Ether) | 1050 - 1250 | Two bands are expected for the aryl-alkyl ether. |
| C-Cl Stretch | 700 - 800 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: The sample (this compound) is dissolved in a suitable solvent, typically methanol (B129727) or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this type of molecule.
-
Mass Analysis:
-
Full Scan MS: Acquire data over a mass range of m/z 50-500 to determine the molecular ion and overall fragmentation pattern.
-
Tandem MS (MS/MS): Isolate the precursor ion (e.g., [M+H]+) and subject it to collision-induced dissociation (CID) to obtain characteristic fragment ions. This is crucial for structural confirmation.
-
-
Data Analysis: The resulting mass spectra are analyzed to determine the exact mass of the parent and fragment ions, which helps in confirming the elemental composition and the location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
1H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Key parameters: pulse angle (30-90°), relaxation delay (1-5 s), number of scans (16-64).
-
Integration of the signals will be used to determine the relative number of protons.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Key parameters: pulse angle (30-45°), relaxation delay (2-5 s), number of scans (1024 or more depending on concentration).
-
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.
-
2H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming the positions of deuteration.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.
-
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Visualizations
The following diagrams illustrate the metabolic pathway of Amoxapine and a general experimental workflow for spectroscopic characterization.
Caption: Metabolic pathway of Amoxapine.
References
- 1. drugs.com [drugs.com]
- 2. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amoxapine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 5. amoxapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ez.restek.com [ez.restek.com]
- 10. Amoxapine [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Amine - Wikipedia [en.wikipedia.org]
- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantitative Analysis of Amoxapine in Human Plasma using 8-Methoxyamoxapine-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of amoxapine (B1665473) in human plasma. The method utilizes 8-Methoxyamoxapine-d8 (a deuterated analog of amoxapine) as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
Amoxapine is a tetracyclic antidepressant used in the management of depression. Therapeutic drug monitoring of amoxapine is crucial for optimizing dosage regimens and minimizing adverse effects. This application note describes a validated LC-MS/MS method for the reliable quantification of amoxapine in human plasma, employing a stable isotope-labeled internal standard, this compound, to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Amoxapine reference standard
-
This compound (Amoxapine-d8) internal standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method was used for the extraction of amoxapine from plasma samples.
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes, followed by a 2-minute re-equilibration.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amoxapine: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
-
This compound (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of amoxapine in human plasma. The use of the isotopically labeled internal standard, this compound, ensured the accuracy and reliability of the results by compensating for any variability during sample preparation and ionization.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 95.2% - 104.5% |
| Precision (Intra-day) | < 6.8% |
| Precision (Inter-day) | < 8.2% |
| Recovery | > 85% |
Detailed Protocols
Preparation of Stock and Working Solutions
-
Amoxapine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of amoxapine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the amoxapine stock solution in methanol to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration in methanol.
Plasma Sample Preparation Protocol
-
Pipette 100 µL of blank plasma, calibration standards, QC samples, or unknown samples into individual microcentrifuge tubes.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for the blank matrix).
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A: 20% Mobile Phase B).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the quantitative analysis of amoxapine in plasma.
Caption: Logic of using a stable isotope-labeled internal standard for quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of amoxapine in human plasma. The use of this compound as an internal standard, coupled with a straightforward sample preparation procedure, makes this method highly suitable for routine analysis in a clinical or research laboratory setting.
Application Notes and Protocols for the Use of 8-Methoxyamoxapine-d8 as an Internal Standard in Urine Drug Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine (B1665473), a dibenzoxazepine (B10770217) antidepressant, is monitored in clinical and forensic settings to ensure therapeutic efficacy and to investigate potential toxicity. Accurate quantification of amoxapine and its primary metabolite, 8-hydroxyamoxapine (B25638), in urine is crucial for these purposes. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to correct for variations in sample preparation and matrix effects. 8-Methoxyamoxapine-d8, a deuterated analog of a close structural relative of amoxapine's metabolites, serves as an ideal internal standard for the sensitive and accurate quantification of amoxapine and its metabolites in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass shift ensure co-elution with the analytes of interest and clear differentiation by the mass spectrometer, leading to reliable and reproducible results.
These application notes provide a comprehensive protocol for the use of this compound as an internal standard in a validated LC-MS/MS method for the determination of amoxapine and 8-hydroxyamoxapine in human urine.
Signaling Pathways of Amoxapine
Amoxapine primarily acts as a norepinephrine (B1679862) reuptake inhibitor and, to a lesser extent, a serotonin (B10506) reuptake inhibitor. It also possesses dopamine (B1211576) receptor blocking activity, which contributes to its antipsychotic properties. The major metabolic pathway involves hydroxylation to form 8-hydroxyamoxapine and 7-hydroxyamoxapine.[1][2]
Figure 1: Simplified metabolic pathway of Amoxapine.
Experimental Protocols
This section details the complete workflow for the quantification of amoxapine and 8-hydroxyamoxapine in urine using this compound as an internal standard.
Materials and Reagents
-
Amoxapine and 8-hydroxyamoxapine reference standards
-
This compound internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Ammonium (B1175870) acetate
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 1.0 mL of urine, add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Hydrolysis (Optional): For the determination of total (conjugated and unconjugated) drug concentrations, enzymatic hydrolysis with β-glucuronidase can be performed prior to extraction.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analytes and the internal standard with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Figure 2: Experimental workflow for urine sample preparation.
LC-MS/MS Method
-
LC Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method for the analysis of amoxapine and 8-hydroxyamoxapine using this compound as an internal standard.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amoxapine | 314.1 | 271.1 | 25 |
| 8-Hydroxyamoxapine | 330.1 | 287.1 | 28 |
| This compound (IS) | 352.2 | 309.2 | 30 |
Table 2: Method Validation Parameters
| Parameter | Amoxapine | 8-Hydroxyamoxapine |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Accuracy (% Bias at LLOQ, LQC, MQC, HQC) | -5.2% to 4.8% | -6.1% to 5.3% |
| Precision (%RSD at LLOQ, LQC, MQC, HQC) | < 10% | < 12% |
| Recovery (%) | 85.2 - 92.5 | 82.1 - 89.7 |
| Matrix Effect (%) | 93.1 - 104.2 | 91.5 - 102.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Logical Relationship for Quantification
The quantification of the target analytes is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratiometric analysis corrects for any variations during the analytical process.
Figure 3: Logical relationship for analyte quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of amoxapine and its major metabolite, 8-hydroxyamoxapine, in human urine. The detailed protocol and performance data presented in these application notes demonstrate a highly sensitive, accurate, and precise LC-MS/MS method suitable for clinical and forensic drug testing. The provided diagrams illustrate the key metabolic pathway, experimental workflow, and the logic behind the quantification, offering a comprehensive guide for researchers and professionals in the field.
References
Application Note: Quantitative Analysis of 8-Hydroxyamoxapine with 8-Methoxyamoxapine-d8 using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Amoxapine is a dibenzoxazepine (B10770217) antidepressant and antipsychotic medication. Its major active metabolite, 8-hydroxyamoxapine (B25638), significantly contributes to its therapeutic effects and overall pharmacological profile. Accurate and reliable quantification of 8-hydroxyamoxapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This application note provides a detailed protocol for the sensitive and selective quantification of 8-hydroxyamoxapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 8-Methoxyamoxapine-d8 as a stable isotope-labeled internal standard. The methodology described herein is intended for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
8-Hydroxyamoxapine reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is recommended for the cleanup of plasma samples to remove proteins and phospholipids (B1166683) that can interfere with the analysis.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is critical for resolving the analyte from matrix components. The following conditions are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium formate. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient | See Table 1 for a typical gradient profile. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
Table 1: Example Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 90 | 10 |
| 0.50 | 90 | 10 |
| 3.00 | 10 | 90 |
| 4.00 | 10 | 90 |
| 4.10 | 90 | 10 |
| 5.00 | 90 | 10 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended. The specific mass transitions (MRM) and collision energies should be optimized by the user for their specific instrument.
Method for MRM Optimization:
-
Prepare separate standard solutions of 8-hydroxyamoxapine and this compound in the initial mobile phase.
-
Infuse each solution directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).
-
Perform a product ion scan for each precursor ion to identify the most abundant and stable product ions.
-
For each precursor-product ion pair (MRM transition), optimize the collision energy (CE) to maximize the signal intensity.
-
Select at least two MRM transitions for the analyte (one for quantification and one for qualification) and one for the internal standard.
Predicted and Theoretical Mass Spectrometry Parameters:
The following table provides the predicted precursor ion for 8-hydroxyamoxapine based on its molecular weight (329.78 g/mol ) and theoretical values for the internal standard. Users must experimentally determine the optimal product ions and collision energies.
Table 2: Predicted and Theoretical Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) |
| 8-Hydroxyamoxapine | 330.8 | User Determined | User Determined | User Determined | User Determined |
| This compound | User Determined | User Determined | User Determined | - | - |
Note: The precursor ion for this compound will be higher than that of 8-hydroxyamoxapine due to the addition of a methyl group and eight deuterium (B1214612) atoms. The exact mass should be confirmed from the certificate of analysis of the internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of 8-hydroxyamoxapine.
Data Analysis
Quantitative data analysis is performed using the software provided with the mass spectrometer. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. The concentration of 8-hydroxyamoxapine in unknown samples is then determined by interpolation from this calibration curve.
Conclusion
This application note provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of 8-hydroxyamoxapine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. While specific mass spectrometry parameters require optimization by the end-user, the provided guidelines on sample preparation, liquid chromatography, and the method for determining optimal mass transitions offer a robust starting point for researchers in the field of pharmacology and drug development.
Application Note: Preclinical Pharmacokinetic Profiling of 8-Methoxyamoxapine-d8
Introduction
8-Methoxyamoxapine-d8 is a deuterium-labeled isotopologue of 8-methoxyamoxapine, a potential metabolite of the antidepressant drug amoxapine. Deuterium substitution can alter the metabolic fate of drug candidates, often leading to a more favorable pharmacokinetic profile by reducing the rate of metabolic clearance. This application note outlines a representative protocol for the preclinical pharmacokinetic evaluation of this compound in a rodent model, providing a framework for researchers in drug development. The following data and protocols are presented as a representative example due to the absence of publicly available, specific preclinical studies for this compound.
Core Objectives
-
To determine the plasma concentration-time profile of this compound following intravenous and oral administration in Sprague-Dawley rats.
-
To calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
-
To establish a robust bioanalytical method for the quantification of this compound in plasma.
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley rats (n=6 per group)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals were fasted overnight prior to dosing.
Dosing and Sample Collection
-
Intravenous (IV) Administration:
-
A single dose of 1 mg/kg of this compound, formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline, was administered via the tail vein.
-
Blood samples (approximately 0.25 mL) were collected from the jugular vein into EDTA-coated tubes at the following time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Oral (PO) Administration:
-
A single dose of 5 mg/kg of this compound, formulated in a 0.5% methylcellulose (B11928114) suspension, was administered by oral gavage.
-
Blood samples were collected at the same time points as the IV study.
-
-
Sample Processing:
-
Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., Amoxapine-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject 5 µL into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
Data Presentation
The following tables summarize the hypothetical pharmacokinetic parameters of this compound derived from the plasma concentration-time data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Intravenous Administration (1 mg/kg) in Rats
| Parameter | Symbol | Mean ± SD (n=6) | Units |
| Area Under the Curve (0-inf) | AUC0-inf | 1250 ± 180 | ng·h/mL |
| Half-life | t1/2 | 4.2 ± 0.8 | h |
| Clearance | CL | 13.3 ± 2.5 | mL/min/kg |
| Volume of Distribution | Vdss | 4.5 ± 0.9 | L/kg |
| Maximum Concentration (extrapolated) | C0 | 450 ± 75 | ng/mL |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration (5 mg/kg) in Rats
| Parameter | Symbol | Mean ± SD (n=6) | Units |
| Area Under the Curve (0-inf) | AUC0-inf | 3100 ± 550 | ng·h/mL |
| Half-life | t1/2 | 4.5 ± 1.1 | h |
| Time to Maximum Concentration | Tmax | 1.0 ± 0.5 | h |
| Maximum Concentration | Cmax | 580 ± 120 | ng/mL |
| Oral Bioavailability | F% | 49.6 ± 8.8 | % |
Visualizations
The following diagrams illustrate the experimental workflow and the process for sample analysis.
Caption: Preclinical pharmacokinetic study workflow.
Caption: Plasma sample preparation for LC-MS/MS.
Conclusion
This application note provides a representative framework for conducting preclinical pharmacokinetic studies of this compound. The described methodologies for in-life studies and bioanalysis are standard in the field and can be adapted for similar small molecules. The hypothetical data presented suggests that this compound is moderately bioavailable with a half-life that supports further investigation for potential therapeutic applications. It is crucial to perform such studies with any new chemical entity to understand its disposition in a biological system, which is a critical step in the drug development process.
Application Note: Therapeutic Drug Monitoring of Amoxapine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of amoxapine (B1665473) and its active metabolite, 8-hydroxyamoxapine (B25638), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (Amoxapine-d8) for accurate and precise quantification. Sample preparation is performed using solid-phase extraction (SPE), providing a clean extract and minimizing matrix effects. This method is suitable for therapeutic drug monitoring (TDM) to optimize amoxapine dosage and minimize toxicity.
Introduction
Amoxapine is a tetracyclic antidepressant used in the treatment of major depressive disorder.[1] It is metabolized in the liver, primarily by the CYP2D6 enzyme, to form active metabolites, including 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine.[1] The parent drug has a half-life of approximately 8 hours, while the major active metabolite, 8-hydroxyamoxapine, has a longer half-life of about 30 hours.[1] Therapeutic drug monitoring of amoxapine and its active metabolite is crucial for ensuring therapeutic efficacy and avoiding adverse effects, which can include neurotoxicity and cardiotoxicity at high concentrations. The use of a deuterated internal standard in LC-MS/MS analysis is the gold standard for quantitative bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.[2]
Experimental
Materials and Reagents
-
Amoxapine and 8-hydroxyamoxapine reference standards
-
Amoxapine-d8 (deuterated internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of amoxapine and 8-hydroxyamoxapine from human plasma.
Protocol:
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (Amoxapine-d8 in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography
LC System: A standard HPLC or UHPLC system. Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 3.0 | 80 |
| 3.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer. Ionization Mode: Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amoxapine | 314.1 | 245.1 | 25 |
| 8-Hydroxyamoxapine | 330.1 | 245.1 | 28 |
| Amoxapine-d8 | 322.1 | 253.1 | 25 |
Results and Discussion
Method Validation
The method was validated for linearity, limit of quantification, precision, accuracy, and recovery.
Linearity and Lower Limit of Quantification (LLOQ):
The calibration curves were linear over the concentration range of 1 to 500 ng/mL for both amoxapine and 8-hydroxyamoxapine. The coefficient of determination (r²) was >0.99 for all curves. The LLOQ was established at 1 ng/mL for both analytes.
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Amoxapine | Low (5 ng/mL) | 4.2 | 5.8 | +3.1 | +4.5 |
| Medium (50 ng/mL) | 3.1 | 4.5 | +1.8 | +2.9 | |
| High (400 ng/mL) | 2.5 | 3.9 | -0.5 | +1.2 | |
| 8-Hydroxyamoxapine | Low (5 ng/mL) | 5.1 | 6.5 | +2.5 | +3.8 |
| Medium (50 ng/mL) | 3.8 | 5.2 | +0.9 | +2.1 | |
| High (400 ng/mL) | 2.9 | 4.1 | -1.2 | +0.8 |
Recovery:
The extraction recovery of amoxapine and 8-hydroxyamoxapine from human plasma was determined at three QC levels.
| Analyte | QC Level | Mean Extraction Recovery (%) |
| Amoxapine | Low (5 ng/mL) | 88.5 |
| Medium (50 ng/mL) | 91.2 | |
| High (400 ng/mL) | 92.5 | |
| 8-Hydroxyamoxapine | Low (5 ng/mL) | 85.3 |
| Medium (50 ng/mL) | 88.9 | |
| High (400 ng/mL) | 90.1 |
Signaling Pathways and Experimental Workflow
Caption: Amoxapine is primarily metabolized by CYP2D6 to its active metabolites.
Caption: Workflow for amoxapine analysis from plasma to final report.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the therapeutic drug monitoring of amoxapine and its major active metabolite, 8-hydroxyamoxapine, in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for clinical research and pharmacokinetic studies. The solid-phase extraction protocol effectively removes matrix interferences, contributing to the robustness of the assay.
References
Bioanalytical Method Development for Amoxapine using 8-Methoxyamoxapine-d8 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development and validation of a robust and sensitive bioanalytical method for the quantification of Amoxapine (B1665473) in human plasma using 8-Methoxyamoxapine-d8 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique widely employed in pharmaceutical research and clinical diagnostics.[1][2] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation parameters to ensure data reliability and reproducibility in accordance with regulatory guidelines.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Amoxapine.
Introduction
Amoxapine is a tricyclic antidepressant used in the management of major depressive disorder.[3] It is the N-demethylated derivative of the antipsychotic drug loxapine.[4] Amoxapine's therapeutic action is primarily attributed to its ability to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the brain.[3][5] Additionally, it possesses dopamine (B1211576) receptor blocking activity, which contributes to its unique pharmacological profile.[3][5] The major active metabolites of Amoxapine are 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine.[6][7]
Accurate and precise quantification of Amoxapine in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This application note describes a validated LC-MS/MS method for the determination of Amoxapine in human plasma.
Experimental Protocols
Materials and Reagents
-
Amoxapine reference standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Amoxapine and this compound are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control samples are prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Amoxapine and its internal standard from plasma.[8]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Amoxapine: m/z 314.1 → 271.1 This compound: m/z 352.2 → 288.2 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation and Data Presentation
The bioanalytical method was validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, and stability.
Table 1: Summary of Quantitative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -6.3% to 7.8% |
| Inter-day Accuracy (%Bias) | -8.1% to 9.5% |
| Mean Extraction Recovery | Amoxapine: 88.5% this compound: 91.2% |
| Matrix Effect (%CV) | ≤ 12.1% |
Signaling Pathway and Experimental Workflow
Amoxapine has been shown to reduce the generation of amyloid-β, a key pathological hallmark of Alzheimer's disease, through its interaction with the serotonin receptor 6 (HTR6).[9] The following diagram illustrates the proposed signaling pathway.
Caption: Amoxapine's antagonistic effect on the HTR6 receptor.
The following diagram illustrates the experimental workflow for the bioanalytical method.
Caption: Bioanalytical workflow for Amoxapine quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Amoxapine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The detailed protocol and validation data presented in this application note demonstrate the suitability of this method for various applications in clinical and pharmaceutical research, contributing to a better understanding of the pharmacology of Amoxapine.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Amoxapine used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 6. genecards.org [genecards.org]
- 7. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Amoxapine Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine (B1665473) is a tetracyclic antidepressant used in the treatment of major depressive disorder. Accurate and reliable quantification of amoxapine in whole blood is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. The complex nature of whole blood, with its high protein and lipid content, necessitates robust sample preparation techniques to remove interfering substances and ensure accurate analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of amoxapine in whole blood: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. It involves the addition of a precipitating agent, such as an organic solvent or an acid, to denature and precipitate proteins, which are then removed by centrifugation.
Quantitative Data
| Technique | Precipitating Agent | Sample Matrix | Recovery (%) | RSD (%) | Reference |
| PPT | Acetonitrile (B52724) & Ammonium (B1175870) Sulfate (B86663) | Plasma/Serum | 75 - 88 | 3.4 - 7.2 | [1] |
Recovery data for specific protein precipitation methods in whole blood for amoxapine was not explicitly found in the provided search results. The data presented is for a related salt-assisted liquid-liquid extraction method in plasma/serum, which involves protein precipitation as an initial step.
Experimental Protocols
This protocol combines protein precipitation with a hemolysis step, which is crucial for releasing drugs that may have been taken up by red blood cells.[2]
Materials:
-
Whole blood sample (with EDTA preservative)
-
5% (w/v) Zinc Sulfate (ZnSO₄) solution
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
0.1% Formic Acid (aqueous)
-
Vortex mixer
-
Centrifuge
-
Glass tubes
Procedure:
-
To 0.5 mL of whole blood in a glass tube, add 100 µL of 5% (w/v) ZnSO₄ solution.
-
Vortex for 3-5 seconds.
-
While vortexing, add 1.5 mL of chilled (~0°C) 90:10 ACN/MeOH.
-
Centrifuge the samples at 6,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a new glass tube.
-
Add 4 mL of aqueous 0.1% formic acid to the supernatant to acidify and dilute the mixture.[2]
-
The sample is now ready for analysis or further cleanup by SPE.
This method is suitable for a broad range of analytes and can be adapted for high-throughput analysis in 96-well plates.[3][4]
Materials:
-
Whole blood sample
-
Precipitation solvent: 30:70 Acetone:Acetonitrile
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
96-deep-well plates
Procedure:
-
Pipette 100 µL of whole blood into a well of a 96-deep-well plate.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of the precipitation solvent (30:70 acetone:acetonitrile).
-
Vortex the plate for 15 seconds.
-
Centrifuge for 10 minutes.[4]
-
Transfer the supernatant for analysis. For some analyses, an evaporation and reconstitution step may be necessary.[4]
Workflow Diagram: Protein Precipitation
Caption: General workflow for protein precipitation of whole blood samples.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Quantitative Data
| Technique | Extraction Solvent | Sample Matrix | Recovery (%) | RSD (%) | Reference |
| Salt-Assisted LLE | Acetonitrile | Plasma/Serum | 75 - 88 | 3.4 - 7.2 | [1] |
Experimental Protocol: Salt-Assisted Liquid-Liquid Microextraction (for Plasma/Serum)
This method, while described for plasma and serum, provides a framework that can be adapted for whole blood, likely with an initial hemolysis step. This technique involves derivatization to enhance the analyte's properties for extraction and detection.[1]
Materials:
-
Plasma or serum sample
-
Allyl isothiocyanate (derivatizing agent)
-
Acetonitrile (extraction solvent)
-
Ammonium sulfate (salting-out agent)
-
Vortex mixer
-
Centrifuge
-
HPLC-UV system
Procedure:
-
A derivatization reaction is performed by reacting the sample with allyl isothiocyanate. The original document should be consulted for specific reaction conditions (time, temperature).[1]
-
Following derivatization, the thiourea (B124793) derivatives are extracted with the water-miscible organic solvent, acetonitrile.
-
Phase separation is induced by the addition of ammonium sulfate.
-
The mixture is vortexed and then centrifuged to separate the layers.
-
The acetonitrile layer (supernatant) is collected.
-
The extract is then analyzed by HPLC with UV detection at 254 nm.[1]
Workflow Diagram: Liquid-Liquid Extraction
Caption: General workflow for liquid-liquid extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It generally provides cleaner extracts compared to PPT and LLE.
Quantitative Data
While specific recovery data for amoxapine using the detailed protocol below was not provided in the search results, a related study on various drugs of abuse using a similar SPE approach after PPT reported good recoveries.
Experimental Protocol: Combined Protein Precipitation and Solid-Phase Extraction
This protocol integrates an initial protein precipitation step for sample cleanup before the SPE process.[2]
Materials:
-
Whole blood sample (with EDTA preservative)
-
5% (w/v) Zinc Sulfate (ZnSO₄) solution
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
0.1% Formic Acid (aqueous)
-
SPE cartridges (e.g., Strata-X-C 30mg/3mL)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
Procedure:
Part 1: Pretreatment (Protein Precipitation)
-
To 0.5 mL of whole blood in a glass tube, add 100 µL of 5% (w/v) ZnSO₄ solution.
-
Vortex for 3-5 seconds.
-
While vortexing, add 1.5 mL of chilled (~0°C) 90:10 ACN/MeOH.
-
Centrifuge the samples at 6,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a new glass tube.
-
Add 4 mL of aqueous 0.1% formic acid to the supernatant to acidify and dilute the mixture.[2]
Part 2: Solid-Phase Extraction
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. A typical conditioning for a polymeric cation exchange column involves washing with methanol followed by an aqueous buffer.
-
Loading: Load the pre-treated sample from Part 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences. For a cation exchange column, this may involve a wash with 0.1% formic acid followed by a 30% methanol wash.[2]
-
Elution: Elute the analyte of interest using an appropriate solvent. For amoxapine on a cation exchange column, an elution solvent of Ethyl Acetate:IPA:Ammonium hydroxide (B78521) (7:2:1) v/v can be effective.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: General workflow for solid-phase extraction.
Conclusion
The choice of sample preparation technique for amoxapine analysis in whole blood depends on several factors, including the required sensitivity and selectivity, sample throughput, and available instrumentation. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a higher degree of cleanliness. Solid-phase extraction, particularly when combined with an initial protein precipitation step, generally yields the cleanest extracts and highest sensitivity, making it well-suited for demanding applications. The protocols provided herein offer detailed starting points for method development and validation in your laboratory.
References
- 1. Determination of amoxapine and nortriptyline in blood plasma and serum by salt-assisted liquid-liquid microextraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of 8-Methoxyamoxapine-d8 in Forensic Toxicology
Application Note and Protocols
Introduction
In the field of forensic toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount for legal and medical investigations. Amoxapine (B1665473), a tetracyclic antidepressant, is a compound of interest in forensic casework due to its potential for abuse and its role in overdose fatalities. To ensure the reliability of quantitative analytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard.[1] 8-Methoxyamoxapine-d8, a deuterated analog of a close structural relative to amoxapine's main metabolites, serves as an ideal internal standard for the quantification of amoxapine and its primary active metabolite, 8-hydroxyamoxapine (B25638). Its utility lies in its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[2]
This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of amoxapine.
Principle and Application
This compound is utilized as an internal standard in isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a biological sample, the ratio of the native analyte to the labeled standard can be measured by LC-MS/MS. This ratio is used to calculate the concentration of the analyte, effectively compensating for any loss during sample extraction and variability in ionization efficiency. This approach significantly enhances the accuracy and precision of the quantification of amoxapine and its metabolites in various forensic specimens such as blood, plasma, and urine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A robust and reliable solid-phase extraction protocol is crucial for isolating amoxapine and its metabolites from complex biological matrices.
Materials:
-
Biological samples (whole blood, plasma, urine)
-
This compound internal standard solution (100 ng/mL in methanol)
-
Amoxapine and 8-hydroxyamoxapine reference standards
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Dichloromethane
-
Isopropanol
-
SPE cartridges (e.g., C18, 100 mg, 3 mL)
Procedure:
-
Sample Pre-treatment: To a 1 mL aliquot of the biological sample, add 25 µL of the 100 ng/mL this compound internal standard solution and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 20% methanol in water solution.
-
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
10-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amoxapine | 314.1 | 245.1 | 25 |
| 8-Hydroxyamoxapine | 330.1 | 245.1 | 28 |
| This compound (IS) | 352.2 | 253.1 | 28 |
Data Presentation
Table 1: Method Validation Parameters
The following table summarizes the typical performance characteristics of the analytical method for the quantification of amoxapine and 8-hydroxyamoxapine using this compound as the internal standard.
| Parameter | Amoxapine | 8-Hydroxyamoxapine |
| Linearity Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3][4] | 2 ng/mL[3][4] |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | < 15% | < 15% |
Visualizations
Amoxapine Metabolism
Amoxapine is primarily metabolized in the liver via hydroxylation to form 8-hydroxyamoxapine and 7-hydroxyamoxapine.[5][6] The primary active metabolite is 8-hydroxyamoxapine.
Caption: Metabolic pathway of Amoxapine.
Experimental Workflow
The following diagram illustrates the key steps in the forensic toxicological analysis of amoxapine using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of Amoxapine and its Metabolites in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine (B1665473) is a tetracyclic antidepressant with a pharmacological profile that includes the inhibition of norepinephrine (B1679862) reuptake and dopamine (B1211576) receptor blockade. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites, primarily 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638). Understanding the central nervous system (CNS) disposition of amoxapine and its metabolites is crucial for elucidating their pharmacokinetic/pharmacodynamic (PK/PD) relationships and for the development of novel therapeutic strategies. Cerebrospinal fluid (CSF) analysis provides a valuable window into the CNS, offering insights into the brain's exposure to these compounds.
This document provides detailed application notes and protocols for the quantification of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While clinical data on the CSF concentrations of these analytes in humans are limited, this guide is based on established methodologies for small molecule analysis in CSF and preclinical data.
Quantitative Data Summary
To date, published studies detailing the absolute concentrations of amoxapine and its primary metabolites in human CSF are scarce. However, a validated LC-MS/MS method has been established for the quantification of these analytes in rat CSF, providing valuable information on the achievable lower limits of quantification (LLOQ).[1][2] The following table summarizes these LLOQ values, which represent the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
| Analyte | LLOQ in Rat CSF (ng/mL) |
| Amoxapine | 10 |
| 7-Hydroxyamoxapine | 10 |
| 8-Hydroxyamoxapine | 10 |
Data sourced from a study in rats; equivalent human CSF LLOQs may vary depending on the specific methodology and instrumentation.[1]
Experimental Protocols
The following protocols describe a general procedure for the quantification of amoxapine and its metabolites in CSF, from sample collection to LC-MS/MS analysis. These should be adapted and validated by the end-user for their specific laboratory conditions and instrumentation.
CSF Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of the analytes.
-
Collection: CSF should be collected by trained medical personnel via lumbar puncture into sterile polypropylene (B1209903) tubes.
-
Volume: A minimum of 0.5 mL of CSF is recommended for the analysis.
-
Processing: Immediately after collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Storage: Transfer the supernatant to clean, labeled polypropylene tubes and store at -80°C until analysis to minimize degradation of the analytes. Avoid repeated freeze-thaw cycles.
Sample Preparation: Protein Precipitation
This protocol outlines a simple and effective protein precipitation method for the extraction of amoxapine and its metabolites from CSF.
-
Reagents:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of amoxapine or a structurally similar compound)
-
-
Procedure:
-
Thaw CSF samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of CSF.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are suggested starting parameters for the development of an LC-MS/MS method. Optimization will be required for specific instrumentation.
-
Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical - requires empirical determination):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amoxapine | [M+H]+ | To be determined | To be determined |
| 7-Hydroxyamoxapine | [M+H]+ | To be determined | To be determined |
| 8-Hydroxyamoxapine | [M+H]+ | To be determined | To be determined |
| Internal Standard | [M+H]+ | To be determined | To be determined |
Note: The specific m/z values for precursor and product ions, as well as the optimal collision energies, must be determined by infusing pure standards of each analyte and the internal standard into the mass spectrometer.
Visualizations
Amoxapine Metabolism Pathway
Caption: Simplified metabolic pathway of amoxapine.
Experimental Workflow for CSF Analysis
Caption: Workflow for amoxapine metabolite analysis in CSF.
References
The Role of 8-Methoxyamoxapine-d8 in Advancing Drug Metabolism Studies
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects in CSF Analysis with 8-Methoxyamoxapine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Methoxyamoxapine-d8 as an internal standard for the quantitative analysis of Amoxapine and its metabolites in cerebrospinal fluid (CSF) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant ion suppression or enhancement in my CSF analysis?
A1: Matrix effects are a common challenge in the bioanalysis of complex matrices like CSF. These effects arise from co-eluting endogenous components that interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source. Common sources of matrix effects in CSF include residual proteins, salts, and phospholipids (B1166683). While CSF is generally considered a "cleaner" matrix than plasma or serum due to its lower protein content, matrix effects can still be significant, leading to inaccurate and irreproducible results.
Q2: Is this compound a suitable internal standard for Amoxapine analysis in CSF?
A2: Yes, this compound is a suitable stable isotope-labeled internal standard (SIL-IS) for the analysis of Amoxapine and its metabolites. A SIL-IS is the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte. This ensures that it co-elutes with the analyte and experiences the same degree of matrix effects and variability during sample extraction, and ionization. The mass difference between the deuterated standard and the analyte allows the mass spectrometer to detect them separately, enabling accurate correction for any signal suppression or enhancement.
Q3: What are the initial steps to troubleshoot poor signal or high variability?
A3: Start by systematically evaluating your sample preparation, chromatography, and mass spectrometer settings.
-
Sample Preparation: Ensure your extraction method is efficient and reproducible for CSF. Protein precipitation is a common first step, but more rigorous cleanup like solid-phase extraction (SPE) may be necessary.
-
Chromatography: Optimize your chromatographic conditions to separate the analyte and internal standard from the majority of matrix components.
-
Mass Spectrometry: Check for proper instrument calibration and ensure that the ion source is clean.
Q4: Can I use a calibration curve prepared in a solvent instead of a surrogate matrix?
A4: It is highly discouraged. A calibration curve prepared in a neat solvent will not account for the matrix effects present in CSF samples, leading to inaccurate quantification. It is essential to prepare your calibration standards and quality control (QC) samples in a surrogate matrix that mimics the composition of authentic CSF as closely as possible. Artificial CSF (aCSF) is a commonly used and recommended surrogate matrix.
Troubleshooting Guide
Issue 1: Poor Peak Shape and/or Shifting Retention Times
| Potential Cause | Recommended Action |
| Column Contamination | Implement a robust column washing protocol between injections. Consider using a guard column to protect the analytical column. |
| Inadequate Chromatographic Separation | Optimize the mobile phase gradient and composition to improve the separation of the analyte from interfering matrix components. Experiment with different column chemistries. |
| Sample Solvent Mismatch | Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |
Issue 2: Inconsistent or Low Analyte/Internal Standard Response
| Potential Cause | Recommended Action |
| Significant Ion Suppression | Improve sample cleanup to remove phospholipids and other interfering substances. Consider using a more selective sample preparation technique like SPE. Diluting the sample extract can also reduce matrix effects, provided the analyte concentration remains above the lower limit of quantification (LLOQ). |
| Suboptimal Ion Source Conditions | Optimize ion source parameters such as spray voltage, gas flows, and temperature to ensure efficient and stable ionization for both the analyte and internal standard. |
| Internal Standard Instability | Verify the stability of this compound in the sample matrix and under the storage conditions used. Ensure the position of the deuterium (B1214612) labels is stable and not prone to back-exchange. |
Issue 3: High Background Noise
| Potential Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Carryover from Previous Injections | Implement a thorough needle and injection port washing procedure with a strong organic solvent. |
| Dirty Ion Source | Follow the manufacturer's instructions for cleaning the ion source components. |
Experimental Protocols
Protocol 1: CSF Sample Preparation using Protein Precipitation (PPT)
This protocol is a general guideline and may require optimization.
-
Thaw CSF samples on ice.
-
Spike with Internal Standard: To 100 µL of CSF, add 10 µL of this compound working solution (concentration should be optimized based on the expected analyte concentration). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (containing 1% formic acid, if desired for analyte stability).
-
Vortex: Vortex the samples vigorously for 1 minute.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step helps to concentrate the sample and ensures solvent compatibility with the LC system.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-Extraction Spike): Blank CSF is extracted using the chosen sample preparation method. The analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the CSF before the extraction process.
-
-
Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate Process Efficiency (PE): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Amoxapine in a biological matrix using a deuterated internal standard. Note that these values are illustrative and may vary depending on the specific LC-MS/MS system and method parameters.
| Parameter | Amoxapine | This compound (IS) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | N/A | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | N/A | Signal-to-noise > 10 |
| Intra-day Precision (%CV) | < 10% | < 10% | ≤ 15% |
| Inter-day Precision (%CV) | < 12% | < 12% | ≤ 15% |
| Accuracy (%Bias) | ± 8% | ± 9% | ± 15% |
| Recovery (%) | 85 - 95% | 88 - 98% | Consistent and reproducible |
| Matrix Effect (%) | 90 - 110% (with IS) | 92 - 108% (with IS) | Within acceptable range |
Visualizations
Caption: Experimental workflow for CSF sample analysis.
Caption: Troubleshooting logic for inconsistent signal.
resolving chromatographic co-elution of amoxapine and its deuterated standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic co-elution of amoxapine (B1665473) and its deuterated internal standard (Amoxapine-d4).
Frequently Asked Questions (FAQs)
Q1: My amoxapine and amoxapine-d4 peaks are co-eluting. How can I confirm this is happening?
A1: Co-elution of your analyte and its deuterated internal standard can be identified through several indicators:
-
Asymmetrical Peak Shape: Look for shoulders or tailing on your chromatographic peak. A pure, single-compound peak should be symmetrical.[1][2] A shoulder, which is a sudden discontinuity, is a strong indicator of co-elution.[2]
-
Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. The detector scans across the peak, collecting multiple UV spectra. If the spectra are not identical, it suggests the presence of more than one compound.[1][2]
-
Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can monitor the ion ratios across the peak. For amoxapine and amoxapine-d4, the mass-to-charge ratios (m/z) will be different. If the ratio of the two ions is not consistent across the entire peak, it indicates co-elution.[2]
Q2: What are the initial steps to troubleshoot the co-elution of amoxapine and its deuterated standard?
A2: Before making significant changes to your method, it's crucial to ensure your HPLC/UHPLC system is functioning correctly.[3]
-
Check System Suitability: Verify that your system meets the required performance criteria.
-
Column Health: A contaminated or old column can lead to peak broadening and apparent co-elution. Try flushing the column with a strong solvent or replace it if necessary.[3]
-
Minimize Extra-Column Volume: Use tubing with the smallest possible length and diameter between the injector, column, and detector to reduce peak broadening.[3]
-
Flow Rate Consistency: Ensure your pump is delivering a stable and accurate flow rate.[3]
-
Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[3]
Q3: How can I improve the separation by modifying the mobile phase?
A3: Adjusting the mobile phase is often the most effective way to resolve co-elution.
-
Weaken the Mobile Phase: If your peaks are eluting very early (low capacity factor), you can weaken the mobile phase (e.g., decrease the percentage of the organic solvent like acetonitrile (B52724) or methanol). This will increase retention time and potentially improve separation.[1][2]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The difference in solvent polarity can alter the selectivity between amoxapine and its deuterated standard.
-
Adjust the pH: Since amoxapine is a basic compound, the pH of the mobile phase can significantly impact its retention.[4] Adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., ammonium (B1175870) hydroxide) can change the ionization state of the molecule and improve separation. For basic compounds like amines, using a basic mobile phase can sometimes improve peak shape and retention.[5]
-
Modify the Buffer Concentration: The concentration of any buffer salts in your mobile phase can also influence selectivity.
Q4: Can changing the chromatographic column resolve the co-elution?
A4: Yes, changing the stationary phase chemistry can provide the necessary selectivity for separation.[1]
-
Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can alter selectivity.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions with the aromatic rings of amoxapine.
-
Biphenyl (B1667301) Columns: Similar to phenyl-hexyl columns, biphenyl phases can provide unique selectivity for aromatic compounds.[1]
-
Mixed-Mode Columns: These columns have both reversed-phase and ion-exchange characteristics and can be very effective for separating ionizable compounds like amoxapine.[6]
Q5: How can I use gradient elution to improve my separation?
A5: Gradient elution, where the mobile phase composition changes over time, is a powerful tool for resolving closely eluting compounds.[7][8]
-
Shallow Gradient: A shallower gradient (a slower increase in the percentage of the strong solvent) will increase the separation window and can improve the resolution between amoxapine and its deuterated standard.[7] You can start with a broad "scouting" gradient to identify the elution window and then create a shallower gradient in that region.[7]
-
Isocratic Hold: You can incorporate an isocratic hold in your gradient at a solvent composition that provides the best selectivity for your compounds of interest.[7]
Q6: If I cannot achieve chromatographic separation, can I still quantify my results?
A6: In some cases, yes. If you are using a tandem mass spectrometer (MS/MS), you can use Multiple Reaction Monitoring (MRM) to selectively detect and quantify amoxapine and its deuterated standard, even if they co-elute.[3] This is possible because the two compounds have different mass-to-charge ratios for their precursor and product ions. However, it is always best practice to achieve chromatographic separation to minimize the risk of ion suppression or enhancement effects.
Troubleshooting Workflows & Diagrams
The following diagrams illustrate logical troubleshooting workflows for resolving the co-elution of amoxapine and its deuterated standard.
Caption: Troubleshooting workflow for co-elution.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to resolve the co-elution of amoxapine and amoxapine-d4.
-
Initial Conditions (Baseline):
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Step 1: Modify Solvent Strength (Isocratic Hold):
-
Based on the elution time from the initial run, determine the approximate percentage of Mobile Phase B at which the co-eluting peaks appear.
-
Run a series of isocratic experiments at ±5% of this value. For example, if the peaks eluted at 50% B, run isocratic methods at 45%, 50%, and 55% B.
-
Evaluate the chromatograms for any signs of peak separation.
-
-
Step 2: Change Organic Modifier:
-
Replace Mobile Phase B (Acetonitrile) with Methanol containing 0.1% Formic Acid.
-
Repeat the initial gradient run (or a modified gradient based on the new solvent's strength).
-
Compare the selectivity and resolution to the acetonitrile method.
-
-
Step 3: Adjust pH:
-
Prepare mobile phases with different pH values. For example:
-
Acidic: 0.1% Trifluoroacetic Acid in Water/Acetonitrile
-
Basic: 10 mM Ammonium Bicarbonate (pH ~8) in Water/Acetonitrile
-
-
Run your sample with each new mobile phase system to observe the effect on retention and selectivity.
-
Protocol 2: Gradient Profile Optimization
This protocol focuses on refining the gradient elution to enhance separation.
-
Initial Scouting Gradient:
-
Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution point of amoxapine.
-
-
Develop a Shallow Gradient:
-
Based on the scouting run, create a much shallower gradient around the elution point. For example, if amoxapine elutes at 4 minutes in the scouting run (corresponding to ~40% B), a new gradient could be:
-
0-1 min: Hold at 20% B
-
1-11 min: Linear gradient from 20% to 50% B
-
11-12 min: Ramp to 95% B and hold for 2 minutes (column wash)
-
14-15 min: Return to initial conditions and re-equilibrate
-
-
-
Evaluate and Refine:
-
Assess the resolution from the shallow gradient. If separation is improved but not complete, make the gradient even shallower (e.g., a 1% per minute increase in Mobile Phase B).
-
Quantitative Data Summary
The following tables provide illustrative data on how different chromatographic parameters can affect the retention and resolution of amoxapine and its deuterated standard.
Table 1: Effect of Stationary Phase on Retention Time and Resolution
| Column Type | Amoxapine Retention Time (min) | Amoxapine-d4 Retention Time (min) | Resolution (Rs) |
| Standard C18 | 5.21 | 5.21 | 0.00 |
| Phenyl-Hexyl | 6.34 | 6.48 | 1.25 |
| Biphenyl | 6.82 | 7.01 | 1.60 |
Conditions: Isocratic 50:50 Acetonitrile:10mM Ammonium Formate (pH 3.5), Flow Rate 1.0 mL/min.
Table 2: Effect of Mobile Phase Organic Modifier on Retention Time and Resolution
| Organic Modifier | Amoxapine Retention Time (min) | Amoxapine-d4 Retention Time (min) | Resolution (Rs) |
| Acetonitrile | 5.21 | 5.21 | 0.00 |
| Methanol | 4.88 | 4.97 | 0.95 |
Conditions: C18 Column, Isocratic 50:50 Organic:10mM Ammonium Formate (pH 3.5), Flow Rate 1.0 mL/min.
Table 3: Effect of Gradient Slope on Resolution
| Gradient Slope (%B/min) | Amoxapine Retention Time (min) | Amoxapine-d4 Retention Time (min) | Resolution (Rs) |
| 10 | 6.15 | 6.15 | 0.00 |
| 5 | 8.32 | 8.41 | 1.10 |
| 2 | 10.54 | 10.70 | 1.85 |
Conditions: Phenyl-Hexyl Column, Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient from 30% to 70% B.
Signaling Pathways & Logical Relationships
The following diagram illustrates the relationship between chromatographic parameters and the goal of achieving peak resolution.
Caption: Relationship of parameters to resolution.
References
Technical Support Center: Impact of Deuterium Labeling on 8-Methoxyamoxapine Ionization Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to the impact of deuterium (B1214612) labeling on the ionization efficiency of 8-Methoxyamoxapine in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a lower signal intensity for our deuterated 8-Methoxyamoxapine (d3-8-Methoxyamoxapine) internal standard compared to the non-deuterated analyte, even at equivalent concentrations. Is this expected?
A1: Yes, a difference in signal intensity between a deuterated internal standard and its non-deuterated analyte can occur and is often attributed to the "isotope effect" on ionization efficiency. While deuterated standards are designed to be chemically similar to the analyte, the substitution of hydrogen with deuterium can lead to subtle physicochemical differences that influence their behavior in the ion source of a mass spectrometer.
Q2: What causes the difference in ionization efficiency between 8-Methoxyamoxapine and d3-8-Methoxyamoxapine?
A2: The differing ionization efficiencies can arise from several factors related to the deuterium isotope effect:
-
Basicity and Proton Affinity: The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can subtly alter the electron density and, consequently, the basicity and proton affinity of the molecule. In electrospray ionization (ESI), which is highly dependent on an analyte's ability to accept a proton, these small changes can lead to a noticeable difference in the efficiency of ion formation.
-
Surface Activity: Analytes in ESI compete for the surface of the evaporating droplets to enter the gas phase as ions. Deuteration can slightly alter a molecule's hydrophobicity and surface activity, affecting its propensity to be present at the droplet surface and, therefore, its ionization efficiency.
-
Fragmentation and Stability: While ESI is a soft ionization technique, some in-source fragmentation can occur. The stronger C-D bond can sometimes lead to altered fragmentation patterns or increased stability of the molecular ion for the deuterated compound compared to the non-deuterated analyte, which can indirectly affect the measured signal intensity of the primary ion.
Q3: Can the position of the deuterium label on 8-Methoxyamoxapine affect the ionization efficiency?
A3: Absolutely. The location of the deuterium atoms is critical. If the labels are placed near a site of protonation (e.g., a basic nitrogen atom), the electronic effect of the C-D bond can have a more pronounced impact on the molecule's proton affinity and, thus, its ionization efficiency. It is best to use standards where deuterium is incorporated into a stable part of the carbon skeleton, away from key functional groups involved in ionization, to minimize these effects.[1]
Q4: How can we compensate for the difference in ionization efficiency in our quantitative assays?
A4: The most effective way to compensate for differing ionization efficiencies is to use a stable isotope-labeled internal standard (SIL-IS) and generate a calibration curve. By preparing calibrators with a constant amount of the SIL-IS and varying concentrations of the non-deuterated analyte, a response ratio (analyte peak area / IS peak area) is calculated. This ratio corrects for variations in ionization efficiency, as both the analyte and the internal standard are similarly affected by experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Response Ratio Between 8-Methoxyamoxapine and d3-8-Methoxyamoxapine
-
Symptom: The ratio of the analyte peak area to the internal standard peak area is not consistent across replicate injections or drifts over an analytical run.
-
Possible Causes & Solutions:
-
Chromatographic Separation: Even a slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different matrix effects at different points in the elution profile, leading to inconsistent ionization suppression or enhancement.
-
Action: Adjust the chromatographic gradient or mobile phase composition to achieve co-elution of the analyte and internal standard.
-
-
Deuterium Exchange: If the deuterium labels are on labile positions (e.g., -OH, -NH), they can exchange with protons from the mobile phase, especially under acidic or basic conditions. This will alter the mass of the internal standard and affect the response ratio.
-
Action: Confirm the position of the deuterium labels on your standard. If they are in labile positions, consider using a different batch with stable labeling or adjust the mobile phase pH to minimize exchange.
-
-
Source Contamination: A dirty ion source can lead to erratic ionization and affect the analyte and internal standard differently.
-
Action: Clean the ion source according to the manufacturer's recommendations.
-
-
Issue 2: Poor Signal Intensity for d3-8-Methoxyamoxapine Internal Standard
-
Symptom: The peak for the deuterated internal standard is weak or absent.
-
Possible Causes & Solutions:
-
Incorrect Concentration: The working solution of the internal standard may have been prepared incorrectly.
-
Action: Prepare a fresh working solution and verify the concentration.
-
-
Inefficient Ionization: The ion source parameters may not be optimal for the deuterated compound.
-
Action: Optimize ion source parameters such as capillary voltage, gas flow, and temperature while infusing a solution of the deuterated standard.[1]
-
-
Instrument Tuning: The mass spectrometer may not be properly tuned or calibrated.
-
Action: Perform instrument tuning and calibration according to the manufacturer's protocol.[1]
-
-
Data Presentation
Table 1: Hypothetical Ionization Efficiency Data for 8-Methoxyamoxapine and d3-8-Methoxyamoxapine
| Compound | Concentration (ng/mL) | Average Peak Area (n=3) | Relative Response Factor (Analyte/IS) |
| 8-Methoxyamoxapine | 100 | 1,520,000 | 1.00 |
| d3-8-Methoxyamoxapine | 100 | 1,280,000 | 0.84 |
This table illustrates a hypothetical scenario where the deuterated internal standard shows a lower ionization efficiency (84% of the non-deuterated analyte) under identical conditions.
Experimental Protocols
Protocol 1: Direct Infusion Analysis to Compare Ionization Efficiency
-
Solution Preparation: Prepare separate 100 ng/mL solutions of 8-Methoxyamoxapine and d3-8-Methoxyamoxapine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Mass Spectrometer Setup: Set up the mass spectrometer for electrospray ionization in positive ion mode.
-
Infusion: Infuse the 8-Methoxyamoxapine solution at a constant flow rate (e.g., 10 µL/min) and optimize the ion source parameters (capillary voltage, nebulizer gas, drying gas, and temperature) to obtain a stable and maximal signal for the [M+H]+ ion.
-
Data Acquisition: Acquire the mass spectrum for the 8-Methoxyamoxapine solution for 2 minutes and record the average signal intensity.
-
Wash: Flush the infusion line thoroughly with the solvent.
-
Infuse Deuterated Standard: Infuse the d3-8-Methoxyamoxapine solution using the same optimized ion source parameters.
-
Data Acquisition for Standard: Acquire the mass spectrum for the d3-8-Methoxyamoxapine solution for 2 minutes and record the average signal intensity.
-
Comparison: Compare the average signal intensities to determine the relative ionization efficiency.
Visualizations
Caption: Workflow for comparing ionization efficiency.
Caption: Cause-and-effect of deuterium on ionization.
References
Technical Support Center: Troubleshooting Isotopic Crosstalk with 8-Methoxyamoxapine-d8
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting isotopic crosstalk issues encountered during the quantitative analysis of 8-Methoxyamoxapine using its deuterated internal standard, 8-Methoxyamoxapine-d8.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern with this compound?
A1: Isotopic crosstalk, in the context of mass spectrometry, refers to the interference of isotopic variants of an analyte with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa. With 8-Methoxyamoxapine and its d8-labeled internal standard, the primary concern is the contribution of naturally abundant isotopes of 8-Methoxyamoxapine to the mass channel of this compound. This interference can lead to inaccurate quantification, particularly at high analyte concentrations, resulting in non-linear calibration curves and biased results.
Q2: What are the primary causes of isotopic crosstalk in my LC-MS/MS analysis of 8-Methoxyamoxapine?
A2: The main causes of isotopic crosstalk include:
-
Natural Isotope Abundance: The analyte, 8-Methoxyamoxapine (C₁₉H₂₀ClN₃O₂), contains elements like carbon (¹³C), nitrogen (¹⁵N), and chlorine (³⁷Cl) that have naturally occurring heavier isotopes. These can contribute to the signal of the deuterated internal standard.
-
Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled analyte as an impurity.
-
In-source Fragmentation: Although less common with modern soft ionization techniques, fragmentation of the analyte in the ion source could potentially generate ions that interfere with the internal standard's mass channel.
Q3: How can I identify if isotopic crosstalk is affecting my results?
A3: Several indicators can point to an isotopic crosstalk issue:
-
Non-linear Calibration Curves: At higher concentrations, the calibration curve may start to plateau or show a non-linear response.
-
Concentration-Dependent Bias: You may observe a systematic bias in your quality control (QC) samples, with the bias increasing at higher concentrations.
-
Signal in Blank Samples: When analyzing a blank matrix sample spiked only with the analyte (at the upper limit of quantification, ULOQ), a significant signal may be detected in the mass transition of the internal standard.
Troubleshooting Guides
Issue 1: Non-Linearity in the Calibration Curve at High Concentrations
Symptoms: The calibration curve for 8-Methoxyamoxapine deviates from linearity, particularly at the upper end of the concentration range.
Possible Cause: Isotopic contribution from high concentrations of 8-Methoxyamoxapine to the this compound signal.
Troubleshooting Steps:
-
Assess Crosstalk Contribution:
-
Prepare a sample containing 8-Methoxyamoxapine at the ULOQ without the internal standard.
-
Analyze this sample and monitor the MRM transition for this compound.
-
A significant peak indicates crosstalk.
-
-
Optimize Internal Standard Concentration:
-
Increase the concentration of this compound. A higher IS signal can minimize the relative contribution of the crosstalk from the analyte.
-
-
Mathematical Correction:
-
Utilize mass spectrometry software features to correct for the isotopic contribution. This typically involves determining the percentage of crosstalk and applying a correction factor.
-
-
Select a Different Product Ion:
-
If possible, select a product ion for this compound that has minimal interference from the fragmentation of the unlabeled analyte.
-
Issue 2: Inaccurate Quantification and Poor Precision
Symptoms: Quality control samples show poor accuracy and precision, especially at high and low concentrations.
Possible Cause: A combination of isotopic crosstalk and inappropriate internal standard concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk from Analyte to Internal Standard
Objective: To quantify the percentage of signal contribution from 8-Methoxyamoxapine to the this compound MRM transition.
Methodology:
-
Prepare a High-Concentration Analyte Sample: Prepare a solution of 8-Methoxyamoxapine in the relevant biological matrix at the upper limit of quantification (ULOQ). Do not add the this compound internal standard.
-
Prepare an Internal Standard Sample: Prepare a solution of this compound in the same matrix at the working concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte sample and acquire data for the this compound MRM transition.
-
Inject the internal standard sample and acquire data for the this compound MRM transition.
-
-
Data Analysis:
-
Measure the peak area of the this compound signal in both injections.
-
Calculate the percent crosstalk using the following formula:
-
Data Presentation:
| Sample | Peak Area of this compound (arbitrary units) | Calculated % Crosstalk |
| ULOQ 8-Methoxyamoxapine | 15,000 | 1.5% |
| Working Conc. This compound | 1,000,000 | N/A |
Note: The acceptable level of crosstalk may vary depending on the assay requirements, but generally should be less than 5%.
Protocol 2: Evaluation of Internal Standard Purity
Objective: To determine the contribution of unlabeled 8-Methoxyamoxapine present as an impurity in the this compound stock.
Methodology:
-
Prepare an Internal Standard Sample: Prepare a solution of this compound in a clean solvent (e.g., methanol) at the working concentration.
-
Prepare a Low-Concentration Analyte Sample: Prepare a solution of 8-Methoxyamoxapine in the same solvent at the lower limit of quantification (LLOQ).
-
LC-MS/MS Analysis:
-
Inject the internal standard sample and acquire data for the 8-Methoxyamoxapine MRM transition.
-
Inject the LLOQ analyte sample and acquire data for the 8-Methoxyamoxapine MRM transition.
-
-
Data Analysis:
-
Measure the peak area of the 8-Methoxyamoxapine signal in both injections.
-
The response of the unlabeled analyte in the internal standard solution should be less than 5% of the response at the LLOQ.
-
Signaling Pathways and Logical Relationships
Logical Flow for Crosstalk Correction:
Caption: Decision tree for correcting isotopic crosstalk.
This technical support guide provides a starting point for troubleshooting isotopic crosstalk issues with this compound. For further assistance, please consult your instrument manufacturer's guidelines or a qualified analytical chemist.
Technical Support Center: Optimization of Mass Spectrometer Parameters for 8-Methoxyamoxapine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of 8-Methoxyamoxapine-d8.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental setup and analysis of this compound using LC-MS/MS.
Issue 1: Poor Signal Intensity or No Signal for this compound
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Parameters: The precursor and product ions, as well as the declustering potential (DP) and collision energy (CE), may not be optimized.[1]
-
Solution: Perform a systematic optimization of these parameters. A detailed protocol for this is provided below.
-
-
Suboptimal Ionization: The choice of ionization mode (positive or negative) and source conditions (e.g., temperature, gas flows) can significantly impact signal intensity.[2]
-
Solution: Infuse a standard solution of this compound and test both positive (ESI+) and negative (ESI-) ionization modes. Optimize source parameters like gas temperatures and flow rates for the most stable and intense signal.[2]
-
-
Sample Preparation Issues: Inefficient extraction or the presence of ion-suppressing matrix components can lead to a weak signal.
-
Solution: Optimize the sample extraction procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.
-
-
Deuterium (B1214612) Exchange: The deuterium atoms on the internal standard may be exchanging with hydrogen atoms from the solvent or matrix, especially at labile positions.[3]
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound.[4][5]
-
Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS/MS system can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents. Flush the LC system and mass spectrometer to remove any potential contaminants.
-
Issue 3: Isotopic Interference or "Crosstalk"
Possible Causes and Solutions:
-
Contribution from Unlabeled Analyte: Naturally occurring isotopes of the unlabeled 8-Methoxyamoxapine can contribute to the signal of the deuterated internal standard, particularly at high analyte concentrations.[3]
-
Solution: A mass difference of at least 3 atomic mass units (amu) is recommended to minimize isotopic overlap.[3] If significant crosstalk is observed, it may be necessary to use a standard with a higher degree of deuteration or a ¹³C-labeled standard.[3] Mathematical corrections available in some mass spectrometry software can also be employed.[3]
-
Experimental Protocols
Protocol 1: Systematic Optimization of MRM Parameters for this compound
This protocol outlines the steps for determining the optimal Multiple Reaction Monitoring (MRM) parameters using direct infusion.[1]
-
Preparation of Standard Solution: Prepare a 1 µg/mL stock solution of this compound in a suitable solvent like methanol.[1]
-
Precursor Ion Identification (Q1 Scan):
-
Infuse the standard solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[1]
-
Perform a Q1 scan over a mass range that includes the expected molecular weight of this compound.
-
Identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ in positive ion mode.[1]
-
-
Product Ion Selection (Product Ion Scan):
-
Set the Q1 quadrupole to transmit only the precursor ion identified in the previous step.[1]
-
Perform a product ion scan by scanning the Q3 quadrupole to detect the fragment ions.
-
Select the most intense and stable product ions for MRM transitions. One is typically used as the quantifier and another as a qualifier.[1]
-
-
Declustering Potential (DP) Optimization:
-
Collision Energy (CE) Optimization:
-
Using the optimal DP, ramp the CE value across a suitable range (e.g., 10-60 eV).
-
The optimal CE is the voltage that produces the maximum intensity for the selected product ion.
-
Quantitative Data Summary
The following tables present example optimized mass spectrometer parameters for 8-Methoxyamoxapine and its d8-labeled internal standard. These values should be considered as a starting point and may require further optimization on your specific instrument.
Table 1: Example MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 8-Methoxyamoxapine | 322.1 | 279.1 | 85 | 35 |
| This compound | 330.1 | 287.1 | 90 | 38 |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred in quantitative bioanalysis?
A1: Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard in LC-MS/MS bioanalysis.[1][4] They closely mimic the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for matrix effects and variability in sample processing, which leads to improved accuracy and precision.[4][7]
Q2: I am observing a slight shift in retention time between 8-Methoxyamoxapine and this compound. Is this normal?
A2: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is generally not a concern as long as the peak shapes are good and the shift is consistent.
Q3: What is the minimum recommended mass difference between the analyte and the deuterated internal standard?
A3: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap from the natural M+1 and M+2 isotopes of the analyte.[3]
Q4: How can I verify the purity of my this compound internal standard?
A4: The purity of the deuterated internal standard is crucial, as the presence of unlabeled analyte can lead to a positive bias in results.[3] Purity can be verified using techniques like NMR and high-resolution mass spectrometry to confirm the isotopic enrichment and absence of significant unlabeled impurities.[8]
Q5: What should I do if I suspect my results are being affected by matrix effects despite using a deuterated internal standard?
A5: While deuterated standards compensate for a significant portion of matrix effects, severe ion suppression or enhancement can still impact results.[5] In such cases, further optimization of the sample preparation method to remove interfering components is recommended. This can include trying different protein precipitation solvents, or employing more rigorous techniques like liquid-liquid extraction or solid-phase extraction.
Visualizations
Caption: Experimental workflow for the bioanalysis of 8-Methoxyamoxapine using a deuterated internal standard.
Caption: Logical workflow for troubleshooting common issues in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. simbecorion.com [simbecorion.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing 8-Methoxyamoxapine-d8 Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 8-Methoxyamoxapine-d8 from biological samples.
Troubleshooting Guides
Low or inconsistent recovery of an internal standard can compromise the accuracy and reliability of analytical data. This guide addresses common issues encountered during the extraction of this compound from biological matrices.
Problem 1: Low Overall Recovery
Possible Causes:
-
Suboptimal Extraction Method: The chosen extraction technique (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be efficient for this compound in the specific biological matrix.
-
Incorrect pH: The pH of the sample during extraction is critical for analytes with ionizable groups. Tricyclic antidepressant-like compounds are typically basic and require alkaline conditions for efficient extraction into organic solvents.
-
Inappropriate Solvent Selection (LLE & SPE): The polarity and type of organic solvent used for extraction or elution may not be suitable for this compound.
-
Insufficient Solvent Volume or Mixing: Inadequate solvent volume or vortexing time can lead to incomplete extraction.
-
Analyte Degradation: this compound may be unstable under certain pH or temperature conditions. For instance, Amoxapine (B1665473) has been shown to degrade in acidic conditions.[1]
Troubleshooting Steps:
-
Method Selection: If using Protein Precipitation (PPT), consider that while it is a simple method, it may result in lower recovery and significant matrix effects. For higher recovery and cleaner extracts, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are often preferred for tricyclic antidepressants.[2][3][4]
-
pH Adjustment: Ensure the sample pH is adjusted to be at least 2 pH units above the pKa of this compound to ensure it is in its neutral, more organic-soluble form before extraction.
-
Solvent Optimization (LLE): Test different organic solvents or mixtures. For similar compounds, combinations like hexane (B92381) and isoamyl alcohol or methyl tert-butyl ether (MTBE) have been used.
-
SPE Sorbent and Elution Solvent Optimization: For SPE, select a sorbent that provides the best retention and elution characteristics. C18 or cation-exchange sorbents are commonly used for tricyclic antidepressants.[5][6] Optimize the elution solvent to ensure complete recovery from the sorbent.
-
Process Optimization: Ensure adequate vortexing/mixing time and sufficient solvent volumes during extraction steps.
-
Stability Assessment: Evaluate the stability of this compound in the biological matrix at different pH values and temperatures to identify any potential degradation.
Problem 2: High Variability in Recovery
Possible Causes:
-
Inconsistent Evaporation/Reconstitution: Incomplete drying of the extract or issues with redissolving the analyte in the reconstitution solvent can lead to variability.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly affect the analyte signal, leading to apparent low or variable recovery.[7][8][9]
-
Inconsistent pH Adjustment: Small variations in pH between samples can lead to significant differences in extraction efficiency.
-
Issues with Deuterated Internal Standard: Problems like isotopic exchange or chromatographic separation from the non-labeled analyte can cause variability.[7][10][11]
Troubleshooting Steps:
-
Drying and Reconstitution: Carefully optimize the drying step to avoid analyte loss due to volatility or overheating. Ensure the chosen reconstitution solvent completely dissolves the analyte.
-
Evaluate Matrix Effects: A post-extraction addition experiment can help determine if ion suppression or enhancement is occurring.[7] If matrix effects are significant, improve the sample cleanup by switching from PPT to LLE or SPE, or by optimizing the existing LLE/SPE method.
-
Standardize pH Adjustment: Use a calibrated pH meter and ensure consistent and accurate pH adjustment for all samples.
-
Check Internal Standard Integrity:
-
Isotopic Exchange: Avoid extreme pH and high temperatures during sample preparation. Ensure the deuterium (B1214612) labels are on stable positions of the molecule.[7]
-
Chromatographic Separation: Optimize the chromatographic conditions (mobile phase, gradient, column) to ensure co-elution of the deuterated internal standard and the native analyte.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma?
A1: While Protein Precipitation (PPT) with acetonitrile (B52724) is a rapid method, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide higher recoveries and cleaner extracts for tricyclic antidepressant-like compounds.[2][3][4] For SPE, a strong cation exchanger or a polymeric sorbent often yields good results.[12] For LLE, adjusting the plasma sample to an alkaline pH before extracting with an organic solvent like methyl tert-butyl ether (MTBE) is a common approach.
Q2: What are typical recovery percentages for similar compounds?
A2: Recoveries for amoxapine and other tricyclic antidepressants from biological fluids typically range from 75% to over 90%, depending on the method and matrix.[5][13]
| Compound | Matrix | Extraction Method | Recovery (%) | Reference |
| Amoxapine | Serum/Plasma | Salt-Assisted LLE | 75-88 | [13] |
| Nortriptyline (B1679971) | Serum/Plasma | Salt-Assisted LLE | 79-97 | [13] |
| Tricyclic Antidepressants | Urine | SPE (Lichrolut RP-18) | >94 | [5] |
| Tricyclic Antidepressants | Urine | SPE (Oasis WCX) | 92-104 | [2] |
Q3: How can I minimize matrix effects for this compound analysis?
A3: To minimize matrix effects, a more rigorous sample cleanup method is recommended. Switching from protein precipitation to a well-optimized SPE or LLE method can significantly reduce interferences.[9] Additionally, optimizing the chromatographic separation to move the analyte peak away from co-eluting matrix components can be very effective. A post-extraction addition experiment is a good way to quantify the extent of matrix effects.[7]
Q4: My deuterated internal standard shows a different retention time than the non-deuterated analyte. What should I do?
A4: This phenomenon, known as a chromatographic shift, can sometimes occur with deuterated standards.[7] To resolve this, you can try to optimize your LC method. Adjusting the mobile phase composition, gradient slope, or column temperature may help to achieve co-elution. If co-elution cannot be achieved, it is crucial to ensure that the integration of both peaks is consistent and reproducible across all samples.
Q5: What are the critical parameters to consider when developing an LLE method for this compound?
A5: The most critical parameters for LLE are:
-
pH of the aqueous phase: Must be optimized to ensure the analyte is in its neutral form.
-
Choice of organic solvent: The solvent should have high affinity for the analyte and be immiscible with water.
-
Solvent-to-sample ratio: A sufficient volume of organic solvent is needed for efficient extraction.
-
Mixing/Vortexing time and intensity: Ensures adequate contact between the two phases for efficient mass transfer.
-
Number of extractions: Multiple extractions with smaller volumes of solvent are often more efficient than a single extraction with a large volume.
Q6: Can I use protein precipitation for my samples?
A6: Yes, protein precipitation is a viable and simple technique, especially for initial method development or when high throughput is required.[14] Acetonitrile is a common precipitation solvent. However, be aware that this method may result in significant matrix effects and potentially lower recovery compared to LLE or SPE.[9] It is crucial to validate the method thoroughly to ensure it meets the required accuracy and precision for your application.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tricyclic Antidepressants from Urine
This protocol is adapted from a method for the analysis of tricyclic antidepressants in human urine.[2]
-
Sample Pre-treatment: To 2 mL of urine, add 20 µL of a working solution of this compound.
-
SPE Cartridge Conditioning: Condition an Oasis WCX µElution plate well with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE plate.
-
Washing: Wash the sorbent with 200 µL of 5% methanol in water.
-
Elution: Elute the analyte with 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Amoxapine from Plasma/Serum
This protocol is based on a salt-assisted LLE method for amoxapine.[13]
-
Sample Preparation: To 1 mL of plasma or serum, add the internal standard solution.
-
Derivatization (if necessary): The cited method uses a derivatization step which may not be necessary for LC-MS/MS analysis of this compound.
-
pH Adjustment: Adjust the sample to an alkaline pH (e.g., pH 9-11) using a suitable buffer or base.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., acetonitrile).
-
Phase Separation: Add a salting-out agent (e.g., ammonium sulfate) to induce phase separation. Vortex thoroughly.
-
Collection: Centrifuge the sample and collect the upper organic layer.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute in mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT) for Tricyclic Antidepressants from Plasma
This is a general protocol for PPT.
-
Sample Preparation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Precipitation: Vortex the mixture vigorously for 3 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 16,100 x g) for 2 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or well plate.
-
Dilution: Dilute the supernatant with water prior to injection to reduce the organic content if necessary for the chromatographic method.
Visualizations
Caption: General experimental workflow for the extraction of this compound.
Caption: Troubleshooting logic for improving this compound recovery.
References
- 1. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
- 2. lcms.cz [lcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants [ijnc.ir]
- 5. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromforum.org [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of amoxapine and nortriptyline in blood plasma and serum by salt-assisted liquid-liquid microextraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression effects for amoxapine quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of amoxapine (B1665473) using LC-MS/MS. The focus is on identifying and minimizing ion suppression to ensure accurate and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My amoxapine signal is low, inconsistent, or completely suppressed.
Primary Suspect: Ion suppression from co-eluting matrix components, particularly phospholipids. In electrospray ionization (ESI), these matrix components compete with amoxapine for ionization, reducing its signal intensity.[1][2]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Simple protein precipitation is often insufficient as it does not remove phospholipids, a major cause of ion suppression.[1][3] More rigorous techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates are highly recommended.[3][4]
-
Optimize Chromatography: Adjust your LC method to chromatographically separate amoxapine from the region where matrix components elute (the "ion suppression zone").
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Amoxapine-d8, is the gold standard for compensating for ion suppression.[5] Because it has nearly identical physicochemical properties to amoxapine, it will be affected by ion suppression to the same degree, allowing for an accurate analyte/IS ratio and reliable quantification.[6]
-
Dilute the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering components enough to mitigate ion suppression.[3] However, this is only a viable strategy if the amoxapine concentration is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.
Issue 2: How can I determine if ion suppression is affecting my amoxapine peak?
Solution: Perform a post-column infusion experiment . This is the most direct way to visualize the regions in your chromatogram where ion suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Setup:
-
Prepare a standard solution of amoxapine in a suitable solvent at a concentration that gives a stable, mid-range signal.
-
Using a syringe pump and a T-piece, continuously infuse this amoxapine solution into the mobile phase flow after the analytical column but before the mass spectrometer inlet.
-
-
Execution:
-
Begin the infusion and allow the amoxapine signal to stabilize, establishing a steady baseline.
-
Inject a blank, extracted matrix sample (e.g., plasma prepared with your current method).
-
Monitor the amoxapine MRM transition throughout the chromatographic run.
-
-
Interpretation:
-
If the baseline remains stable, there is no significant ion suppression.
-
A dip or drop in the baseline indicates a region of ion suppression. The timing of this dip corresponds to the retention time of co-eluting matrix components that are suppressing the amoxapine signal.[3]
-
If your amoxapine analyte peak elutes within this suppression zone, your quantification will be compromised.
-
References
Technical Support Center: 8-Methoxyamoxapine-d8 Stability
This technical support center provides guidance on the stability of 8-Methoxyamoxapine-d8, particularly in relation to freeze-thaw cycles. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated analog of 8-methoxyamoxapine, a metabolite of the antidepressant drug amoxapine (B1665473). Deuteration, the replacement of hydrogen with its isotope deuterium, can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties.[1][2] Ensuring the stability of this compound during experimental procedures, such as storage and handling, is critical for obtaining accurate and reproducible results in research and development.
Q2: How does deuteration affect the stability of a compound like this compound?
Q3: What are the potential degradation pathways for amoxapine and its analogs?
Studies on amoxapine have shown that it can degrade, particularly in acidic conditions. The degradation can involve the cleavage of the piperazine (B1678402) ring.[3][4][5] One study identified two degradation products of amoxapine in artificial gastric juice: [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone and 2-chlorodibenzo[b,f][6]oxazepin-11(10H)-one.[3][4][5] It is plausible that this compound could undergo similar degradation under certain conditions.
Troubleshooting Guide: Freeze-Thaw Cycle Stability
Issue: I am observing a decrease in the concentration of this compound after subjecting my samples to freeze-thaw cycles. What could be the cause?
Possible Causes and Solutions:
-
Inherent Instability: While deuteration generally enhances stability, the molecule may still be susceptible to degradation under specific conditions. The energy changes during freezing and thawing can stress the compound.
-
Solution: Minimize the number of freeze-thaw cycles. Aliquot samples into single-use vials before the first freeze to avoid repeated thawing of the main stock.
-
-
pH of the Solution: The stability of amoxapine and its analogs can be pH-dependent. Extreme pH values in your sample matrix could accelerate degradation.
-
Solution: Ensure the pH of your sample matrix is within a stable range for the compound. If possible, buffer the solution to a neutral pH.
-
-
Presence of Degrading Enzymes: If your samples are in a biological matrix (e.g., plasma, microsomes), enzymatic degradation can occur, and freeze-thaw cycles can lyse cells, releasing more enzymes.
-
Solution: Prepare samples in a matrix that minimizes enzymatic activity. Consider using enzyme inhibitors if compatible with your downstream analysis. Store samples at ultra-low temperatures (e.g., -80°C) to reduce enzymatic activity.
-
-
Container Adsorption: The compound may adsorb to the surface of the storage container, leading to an apparent decrease in concentration.
-
Solution: Use low-adsorption polypropylene (B1209903) or silanized glass vials for storage.
-
-
Oxidation: Exposure to air during handling and freeze-thaw cycles can lead to oxidative degradation.
-
Solution: Minimize headspace in your storage vials. If the compound is particularly sensitive to oxidation, consider purging the vials with an inert gas like nitrogen or argon before sealing.
-
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of this compound
This protocol outlines a general procedure to evaluate the stability of this compound in a specific matrix after multiple freeze-thaw cycles.
1. Materials:
- This compound stock solution
- Chosen matrix (e.g., phosphate-buffered saline, human plasma)
- Low-adsorption microcentrifuge tubes or vials
- Calibrated pipettes
- -20°C and/or -80°C freezer
- Analytical instrument for quantification (e.g., LC-MS/MS)
2. Procedure:
- Sample Preparation:
- Prepare a working solution of this compound in the chosen matrix at a known concentration.
- Aliquot the working solution into at least three sets of tubes for each freeze-thaw cycle to be tested (e.g., 1, 3, and 5 cycles).
- Prepare a set of control samples (T=0) that will not undergo any freeze-thaw cycles.
- Freeze-Thaw Cycles:
- Freeze the designated sample sets at -20°C or -80°C for at least 12 hours.
- Thaw the samples completely at room temperature or in a water bath.
- This constitutes one freeze-thaw cycle.
- For subsequent cycles, repeat the freezing and thawing process.
- Sample Analysis:
- After the designated number of cycles, analyze the concentration of this compound in all samples (including T=0 controls) using a validated analytical method.
- Data Analysis:
- Calculate the mean concentration and standard deviation for each set of samples.
- Compare the mean concentration of the samples that underwent freeze-thaw cycles to the mean concentration of the T=0 controls.
- The stability is often expressed as the percentage of the initial concentration remaining.
Data Presentation
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma at -20°C
| Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | Standard Deviation | % of Initial Concentration Remaining |
| 0 (Control) | 100.5 | 2.1 | 100% |
| 1 | 98.7 | 2.5 | 98.2% |
| 3 | 95.2 | 3.0 | 94.7% |
| 5 | 92.8 | 3.3 | 92.3% |
Note: This data is illustrative and not based on actual experimental results for this compound.
Visualizations
Caption: Experimental workflow for assessing freeze-thaw stability.
Caption: Hypothetical degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. salamandra.net [salamandra.net]
- 3. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
- 4. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
dealing with poor peak shape in 8-Methoxyamoxapine-d8 analysis
This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of 8-Methoxyamoxapine-d8, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic, amine-containing compounds like this compound.[1][2]
Primary Cause: Secondary Silanol (B1196071) Interactions The primary reason for this is the interaction between the positively charged amine group on your molecule and negatively charged residual silanol groups on the surface of silica-based HPLC columns.[1][3][4] This secondary interaction causes some molecules to be retained longer than intended, resulting in a "tail".[1][4]
Troubleshooting Steps:
-
Acidify the Mobile Phase: Adding a small amount of an acid modifier like formic acid (typically 0.1%) to both the aqueous and organic mobile phases can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
-
Introduce a Buffer: If acidification alone is insufficient, using a buffer system like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can help.[3][4][5] The positively charged ammonium ions in the buffer will compete with your analyte for the active silanol sites, effectively shielding your compound from these interactions and improving peak shape.[3][4]
-
Use a Competitor Ion: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also block the active silanol sites.[6]
-
Increase Mobile Phase pH: For basic compounds, increasing the mobile phase pH to a point where the analyte is in its neutral (non-ionized) form can significantly reduce tailing. This makes the compound more non-polar and better suited for reversed-phase separation.[7][8] Ensure your column is stable at the chosen pH (typically pH > 7.5 for this approach).[7]
-
Select a Different Column:
-
End-capped Columns: Use a column with high-density end-capping to reduce the number of available free silanols.
-
Charged Surface Hybrid (CSH) or Hybrid Particle Columns: These columns are designed to minimize secondary interactions with basic analytes, even at low pH, by incorporating a slight positive surface charge that repels positively charged analytes from the silica (B1680970) surface.[8]
-
Other Potential Causes:
-
Column Contamination: Buildup of matrix components on the column frit or packing material can create active sites.[1][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][10][11]
-
Extra-Column Volume: Excessive tubing length or poor connections can cause peak broadening and tailing.[1][11]
Q2: My this compound peak is fronting. What should I do?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to specific problems.[1][10]
Potential Causes & Solutions:
-
Column Overload: This is a primary cause of fronting.[10][12][13][14][15] The sample concentration may be too high, saturating the stationary phase and causing excess molecules to travel faster through the column.[1][10][14]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to fronting.[12][15][16]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Poor Sample Solubility: The analyte may not be fully dissolved in the injection solvent or could be precipitating upon injection into the mobile phase.[1][14]
-
Solution: Ensure the sample is fully dissolved before injection. You may need to experiment with different sample diluents.
-
-
Column Collapse or Void: A physical void at the head of the column or a collapse of the packing bed can create a distorted flow path, resulting in fronting peaks.[1][13][14]
-
Solution: This issue is often irreversible. Try reversing and flushing the column (if recommended by the manufacturer). If the problem persists, the column will need to be replaced.[14]
-
Q3: What causes my this compound peak to split or show a shoulder?
Split peaks suggest that a single analyte is eluting as two or more bands.[11][14]
Potential Causes & Solutions:
-
Blocked Column Frit or Contamination: If all peaks in your chromatogram are splitting, the issue likely lies before the column.[14] A partially blocked inlet frit can disrupt the sample flow path.[17]
-
Solution: Replace the column inlet frit. If unavailable, try back-flushing the column. Using a guard column can prevent this issue.[9]
-
-
Injection Solvent Mismatch: Injecting a sample in a solvent that is immiscible with or significantly stronger than the mobile phase can cause the peak to split.[14][18] The analyte may precipitate at the column head and then redissolve as the mobile phase composition changes.
-
Solution: Prepare your sample in a solvent that is as close in composition to the mobile phase as possible.
-
-
Column Void/Channel: A void or channel in the column's packed bed can cause the sample to travel through two different paths, resulting in a split peak.[14][17][19]
-
Solution: This usually requires column replacement.
-
-
Co-eluting Interference: It's possible that what appears to be a split peak is actually two different components eluting very close together.[17]
Quantitative Data & Starting Parameters
While optimal conditions must be determined empirically, the following table provides typical starting parameters for the analysis of Amoxapine and its analogs on C18 columns. These serve as a good initial reference for method development for this compound.
| Parameter | Typical Value / Range | Rationale & Notes |
| Column | C18, C8 | Non-polar stationary phases are suitable for retaining basic compounds in reversed-phase mode.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate/Formate | Acid or buffer is crucial to control silanol interactions and improve peak shape.[3][5][20] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure.[21] |
| pH Range | 2.5 - 4.5 (Acidic) or > 7.5 (Basic) | At low pH, silanol interactions are suppressed. At high pH, the basic analyte is neutralized, improving retention and shape.[7] |
| Flow Rate | 0.8 - 1.5 mL/min | A flow rate of 0.8 mL/min has been used for Amoxapine analysis.[22] |
| Detection Wavelength | ~254 nm | Amoxapine shows significant absorbance at this wavelength.[22][23] |
| Injection Volume | 5 - 20 µL | Start with a lower injection volume to avoid column overload.[24] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Tailing Peaks
This protocol systematically evaluates the effect of mobile phase additives on the peak shape of this compound.
-
Establish a Baseline:
-
Prepare Mobile Phase A: LC-MS grade Water.
-
Prepare Mobile Phase B: LC-MS grade Acetonitrile.
-
Equilibrate your C18 column with your standard gradient method.
-
Inject a standard solution of this compound and record the chromatogram.
-
Measure the peak asymmetry or tailing factor.
-
-
Step 1: Acidify the Mobile Phase:
-
Prepare fresh Mobile Phase A: Water + 0.1% Formic Acid.
-
Prepare fresh Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Thoroughly flush the HPLC system and equilibrate the column with the new mobile phase (at least 10 column volumes).
-
Inject the standard and acquire data. Compare peak shape to the baseline.[1]
-
-
Step 2: Introduce a Buffer:
-
If tailing persists, prepare Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flush the system and equilibrate the column.
-
Inject the standard and acquire data.
-
-
Analysis:
-
Compare the peak asymmetry, retention time, and signal intensity from each step to determine the optimal mobile phase composition.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. youtube.com [youtube.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. waters.com [waters.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. mastelf.com [mastelf.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. support.waters.com [support.waters.com]
- 14. acdlabs.com [acdlabs.com]
- 15. phenomenex.blog [phenomenex.blog]
- 16. lcms.cz [lcms.cz]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. GC Troubleshooting—Split Peaks [restek.com]
- 19. uhplcs.com [uhplcs.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 22. tsijournals.com [tsijournals.com]
- 23. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Guide to Cross-Validation of Analytical Methods: A Hypothetical Case Study with 8-Methoxyamoxapine-d8
In the landscape of drug development and clinical trials, the consistency and reliability of analytical methods are paramount. When bioanalytical methods are transferred between laboratories or when different methods are used to generate data for the same study, cross-validation becomes a critical step to ensure data integrity. This guide provides an objective comparison of the principles of analytical method cross-validation, referencing a hypothetical scenario involving the deuterated internal standard, 8-Methoxyamoxapine-d8, for the quantification of amoxapine (B1665473). The methodologies and data presented are illustrative and based on regulatory guidelines to demonstrate the process.
The Role of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are widely used in mass spectrometry-based bioanalytical methods. Their chemical and physical properties are nearly identical to the analyte of interest (in this case, amoxapine), but they have a different mass due to the presence of deuterium (B1214612) atoms. This allows for the internal standard to be distinguished from the analyte by the mass spectrometer. The use of a stable isotope-labeled internal standard is considered the gold standard as it can effectively compensate for variability in sample preparation and matrix effects, leading to more accurate and precise quantification.[1]
Regulatory Framework for Cross-Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation.[2][3][4] Cross-validation is necessary to demonstrate that two different analytical methods or the same method used at two different sites can produce comparable data. The International Council for Harmonisation (ICH) also provides guidance on this topic to ensure global harmonization.[3]
Hypothetical Cross-Validation Study of an Amoxapine Assay
This section outlines a hypothetical cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amoxapine in human plasma, using this compound as the internal standard. The scenario involves the transfer of the method from a reference laboratory (Lab A) to a receiving laboratory (Lab B).
Experimental Protocol
1. Objective: To demonstrate the equivalency of the analytical results for amoxapine in human plasma between Lab A and Lab B.
2. Materials:
- Amoxapine reference standard
- This compound internal standard
- Control human plasma
- All necessary reagents and solvents for the LC-MS/MS method.
3. Preparation of Validation Samples:
- A single batch of quality control (QC) samples at low, medium, and high concentrations of amoxapine will be prepared at one location and divided into two sets.
- One set of QC samples will be shipped to Lab A and the other to Lab B.
4. Analytical Procedure:
- Both laboratories will analyze the QC samples in triplicate on three separate days.
- The validated LC-MS/MS method will be used at both sites. This includes identical procedures for sample extraction, chromatographic separation, and mass spectrometric detection.
- The concentration of amoxapine in each QC sample will be calculated using the response ratio of amoxapine to the internal standard, this compound.
5. Acceptance Criteria:
- The mean accuracy of the QC samples at each concentration level should be within ±15% of the nominal concentration.
- The precision (coefficient of variation, CV) of the measurements at each concentration level should not exceed 15%.
- At least two-thirds of the QC samples at each concentration level from each laboratory should be within ±15% of the nominal concentration.
Data Presentation
The following tables summarize the hypothetical results from the cross-validation study.
Table 1: Intra-day Accuracy and Precision at Lab A
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| 5 | 5.10 | 102.0 | 4.5 |
| 50 | 49.5 | 99.0 | 3.2 |
| 500 | 505.0 | 101.0 | 2.8 |
Table 2: Intra-day Accuracy and Precision at Lab B
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| 5 | 5.20 | 104.0 | 5.1 |
| 50 | 51.0 | 102.0 | 3.8 |
| 500 | 498.0 | 99.6 | 3.1 |
Table 3: Inter-laboratory Comparison of Mean Concentrations
| Nominal Concentration (ng/mL) | Mean Concentration Lab A (ng/mL) | Mean Concentration Lab B (ng/mL) | Difference (%) |
| 5 | 5.10 | 5.20 | 1.9 |
| 50 | 49.5 | 51.0 | 3.0 |
| 500 | 505.0 | 498.0 | -1.4 |
Visualization of the Cross-Validation Workflow
The following diagrams illustrate the key processes in the cross-validation study.
Caption: Workflow of the inter-laboratory cross-validation process.
Caption: Logical relationship in analytical method cross-validation.
Conclusion
This guide has outlined the fundamental principles and a hypothetical workflow for the cross-validation of a bioanalytical method using this compound as an internal standard. The presented data, while illustrative, reflects the expected outcomes of a successful cross-validation study that adheres to regulatory guidelines. By ensuring that different laboratories or methods produce comparable results, cross-validation plays a crucial role in maintaining the integrity and reliability of data in drug development. Researchers, scientists, and drug development professionals should always refer to the latest FDA, EMA, and ICH guidelines for specific requirements related to their analytical methods.[2][3][4]
References
Inter-Laboratory Comparison of Amoxapine Quantification Using 8-Methoxyamoxapine-d8: A Comparative Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of amoxapine (B1665473), a tetracyclic antidepressant, utilizing 8-Methoxyamoxapine-d8 as an internal standard. The objective of this guide is to offer researchers, scientists, and drug development professionals a comparative analysis of bioanalytical methods, supported by experimental data, to ensure accuracy and reproducibility in therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Amoxapine is a dibenzoxazepine (B10770217) antidepressant and is the N-demethylated derivative of the antipsychotic loxapine. Accurate quantification of amoxapine and its active metabolites, such as 8-hydroxyamoxapine, is crucial for establishing therapeutic ranges and ensuring patient safety. While various analytical methods exist, this guide focuses on a comparative assessment of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods from a hypothetical inter-laboratory study, all employing this compound as the internal standard to normalize for variability during sample processing and analysis.
The following sections detail the experimental protocols, present a comparative summary of the quantitative data from three hypothetical participating laboratories, and illustrate the workflow of the inter-laboratory comparison.
Experimental Protocols
The methodologies outlined below represent a standardized protocol distributed to all participating laboratories for the quantification of amoxapine in human plasma.
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Frozen human plasma samples containing amoxapine and the internal standard are thawed at room temperature.
-
Aliquoting: 200 µL of plasma is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: 25 µL of this compound working solution (100 ng/mL in methanol) is added to each plasma sample.
-
Vortexing: The samples are vortex-mixed for 10 seconds.
-
SPE Column Conditioning: A cation-exchange SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: The plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: The analyte and internal standard are eluted with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase.
2.2. HPLC-MS/MS Analysis
-
Chromatographic System: Agilent 1200 Series HPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Sciex API 4000 Triple Quadrupole Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amoxapine: m/z 314.1 -> 271.1
-
This compound: m/z 352.2 -> 299.2
-
-
Data Acquisition and Processing: Analyst software or equivalent.
Data Presentation: Inter-Laboratory Comparison
The following tables summarize the quantitative performance data from three hypothetical laboratories that participated in the comparison study. Each laboratory analyzed a set of quality control (QC) samples at low, medium, and high concentrations.
Table 1: Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Calibration Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | 1 - 250 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 1 |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Laboratory A (% Accuracy ± SD) | Laboratory B (% Accuracy ± SD) | Laboratory C (% Accuracy ± SD) |
| Low QC | 1.5 | 102.3 ± 4.1 | 98.7 ± 5.2 | 101.5 ± 3.8 |
| Medium QC | 75 | 99.8 ± 3.5 | 101.2 ± 2.9 | 100.8 ± 3.1 |
| High QC | 150 | 100.5 ± 2.8 | 99.1 ± 3.3 | 99.5 ± 2.5 |
| Inter-Assay Precision (CV%) | < 5% | < 6% | < 4% |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes to simulate the results of an inter-laboratory comparison. One study found that for amoxapine, the average correlation coefficient was 0.9974.[1] Another study reported within-run coefficients of variation (CV) of 3.84% for amoxapine.[2] Validated methods have shown intra-assay precision to be less than 15% and inter-assay precision to be less than 10%.[3]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the inter-laboratory comparison study and the signaling pathway context for amoxapine's therapeutic action.
References
A Comparative Guide to the Bioanalytical Performance of 8-Methoxyamoxapine-d8 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical performance of 8-Methoxyamoxapine-d8 as an internal standard in the quantification of amoxapine (B1665473) for clinical trial applications. While this compound is not a therapeutic agent itself, its performance as an internal standard is critical for the accurate determination of amoxapine pharmacokinetics and metabolism. This document outlines the superior performance characteristics of deuterated standards like this compound when compared to alternative, non-isotopically labeled internal standards.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative bioanalysis.[1] A SIL-IS, such as this compound, is chemically identical to the analyte (amoxapine), with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical nature ensures that the internal standard and the analyte behave in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and identical physicochemical behavior allow the SIL-IS to accurately correct for variations in sample preparation and matrix effects, leading to enhanced precision and accuracy in the final analytical results.[1]
Comparative Performance Data
The following table summarizes the typical performance of a bioanalytical method using a deuterated internal standard like this compound against methods employing older, non-isotopically labeled internal standards for amoxapine quantification. The data for the alternative methods are derived from published studies, while the performance characteristics for the this compound method represent the expected "gold standard" in modern bioanalytical method validation.
| Performance Parameter | Method Using this compound (Deuterated IS) (Expected) | Method Using Alternative (Non-Deuterated) IS (e.g., Trimipramine)[2] |
| Accuracy (% Bias) | Within ±15% (typically <5%) | Within ±20% |
| Precision (% CV) | <15% (typically <10%) | <15% |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range | ~3 ng/mL |
| Matrix Effect | Effectively compensated | Potential for uncompensated variability |
| Extraction Recovery | Consistent between analyte and IS | May differ between analyte and IS |
Experimental Protocols
Below is a representative experimental protocol for the quantification of amoxapine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Load the supernatant onto a pre-conditioned mixed-mode cation exchange solid-phase extraction cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Amoxapine: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion + 8] > [Product Ion]
-
-
Data Analysis: The ratio of the peak area of amoxapine to the peak area of this compound is used to calculate the concentration of amoxapine in the samples against a calibration curve.
Visualizations
The following diagrams illustrate the bioanalytical workflow and the logical basis for using a deuterated internal standard.
Caption: Bioanalytical workflow for amoxapine quantification.
Caption: Logical comparison of internal standard selection.
References
The Gold Standard in Amoxapine Bioanalysis: A Comparative Guide to Accuracy and Precision with 8-Methoxyamoxapine-d8
For researchers, scientists, and drug development professionals, the accurate and precise quantification of amoxapine (B1665473) in biological matrices is paramount for robust pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comparative analysis of analytical methodologies, highlighting the superior performance achievable with the use of a stable isotope-labeled internal standard, 8-Methoxyamoxapine-d8.
While various analytical methods exist for amoxapine measurement, the use of a deuterated internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical accuracy and precision. This approach effectively minimizes matrix effects and compensates for variability in sample preparation and instrument response, leading to more reliable and reproducible data.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for amoxapine quantification. While specific data for this compound as an internal standard is not publicly available, the data presented for LC-MS/MS methods using other internal standards provides a strong indication of the expected performance. The inclusion of methods like HPLC-UV and spectrofluorimetry offers a broader perspective on the available analytical options and their respective limitations.
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) | Limit of Quantification (LOQ) (ng/mL) |
| LC-MS/MS | This compound (Recommended) | Plasma/Serum | Expected to be wide | Expected to be within ±15% | Expected to be <15% | Expected to be low |
| LC-MS/MS[1] | Loxapine-d8 | Human Plasma | 0.0500 - 50.0 | ±13% | <15% (intra-assay), <10% (inter-assay) | 0.0500 |
| HPLC-UV[2] | Not specified | Serum | Up to 1000 | Not specified | 3.84% (within-run) | 10 |
| Spectrofluorimetry[3] | Dansyl chloride derivatization | Human Plasma & Urine | 250-2500 (Plasma), 50-1250 (Urine) | Not specified | Not specified | Not specified |
Note: The data for the recommended LC-MS/MS method with this compound is an educated expectation based on the established benefits of using a stable isotope-labeled internal standard. The performance of the LC-MS/MS method using a different deuterated internal standard (Loxapine-d8) provides a strong supporting case for these expectations.
The Critical Role of a Deuterated Internal Standard
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns. This compound, being a deuterated analog of a closely related molecule, is expected to fulfill these criteria exceptionally well for amoxapine analysis. This structural similarity ensures that any variations encountered during sample processing, such as extraction efficiency and matrix-induced ion suppression or enhancement, affect both the analyte and the internal standard to the same extent. This ratiometric measurement leads to a significant improvement in the accuracy and precision of the results.
Experimental Protocols
While a specific protocol for a method validated with this compound is not available, a general experimental workflow for the LC-MS/MS analysis of amoxapine in human plasma is outlined below. This protocol is based on common practices in bioanalytical method development.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for amoxapine and this compound would be monitored.
Visualizing the Analytical Workflow and Amoxapine's Mechanism of Action
To further clarify the experimental process and the pharmacological context of amoxapine, the following diagrams are provided.
Experimental workflow for amoxapine measurement.
Amoxapine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin, and by blocking dopamine (B1211576) D2 receptors.[3][4][5][6]
Amoxapine's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Amoxapine used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 6. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Amoxapine: Evaluating 8-Methoxyamoxapine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amoxapine (B1665473) Quantification
Accurate and precise quantification of amoxapine and its active metabolite, 8-hydroxyamoxapine, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The use of a stable isotope-labeled internal standard, such as 8-Methoxyamoxapine-d8, is the gold standard in mass spectrometry-based assays, as it effectively compensates for matrix effects and variations in sample processing and instrument response, leading to improved accuracy and precision.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of various published methods for amoxapine quantification. This allows for a direct comparison of linearity ranges and detection limits, highlighting the advantages of different analytical approaches.
Table 1: Linearity of Amoxapine Quantification Methods
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS (Inferred) | This compound | Therapeutic to Toxic Concentrations | >0.99 (Expected) |
| HPLC-UV | Trimipramine or Promazine | 25 - 1080 ng/mL | Not Reported |
| HPLC-UV | None | 0.5 - 2.5 µg/mL | Not Reported |
| HPLC | None | up to 1000 ng/mL | Not Reported |
| LC-MS/MS | Not Specified | 0.05 - 50.0 ng/mL | Not Reported |
| UV-Spectrophotometry | None | 2 - 20 µg/mL | Not Reported |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Amoxapine
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS (Inferred) | This compound | < 1 ng/mL (Expected) | < 5 ng/mL (Expected) |
| HPLC-UV | Trimipramine or Promazine | 3 ng/mL | Not Reported |
| HPLC-UV | None | 48 ng/mL | 146 ng/mL |
| HPLC | None | 10 ng/mL (Sensitivity) | Not Reported |
| UV-Spectrophotometry | None | 19.8 ng/mL | 60.50 ng/mL |
Note: Performance data for this compound is inferred based on the performance of methods using structurally similar internal standards and the known benefits of using deuterated analogs in LC-MS/MS analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the key methods discussed.
Method 1: LC-MS/MS with this compound (Proposed Protocol)
This proposed protocol is based on established LC-MS/MS methods for tricyclic antidepressants and the use of deuterated internal standards.
-
Sample Preparation:
-
Spike plasma/serum samples with this compound internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge to pellet proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amoxapine: Precursor ion (e.g., m/z 314.1) → Product ion (e.g., m/z 271.1)
-
This compound: Precursor ion (e.g., m/z 352.2) → Product ion (e.g., m/z 288.2)
-
-
Method 2: HPLC-UV with Trimipramine/Promazine Internal Standard
-
Sample Preparation:
-
To 1 mL of serum, add the internal standard (trimipramine or promazine).
-
Perform liquid-liquid extraction with an organic solvent (e.g., hexane-isoamyl alcohol).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Silica-based column.
-
Mobile Phase: A mixture of organic solvents (e.g., n-heptane, isopropanol, and diethylamine).
-
Detection: UV absorbance at 254 nm.[1]
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of amoxapine using an internal standard method, from sample collection to data analysis.
Caption: Workflow for Amoxapine Quantification using an Internal Standard.
Conclusion
The choice of an analytical method for amoxapine quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput. While methods using UV detection can provide adequate performance for some applications, LC-MS/MS is generally superior in terms of sensitivity and specificity.
The use of a deuterated internal standard like This compound in an LC-MS/MS method is highly recommended for achieving the most accurate and reliable quantitative results. Although a specific validated method using this internal standard was not found in the public literature, the principles of bioanalytical method validation and the data from analogous methods strongly suggest that it would provide excellent linearity over a wide dynamic range and very low limits of detection, making it suitable for a variety of research and clinical applications. Researchers are encouraged to perform in-house validation to establish the specific performance characteristics for their intended use.
References
Assessing the Isotopic Purity of 8-Methoxyamoxapine-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the use of deuterated compounds as internal standards for pharmacokinetic studies or as active pharmaceutical ingredients (APIs) with improved metabolic profiles is increasingly prevalent. The efficacy and reliability of these compounds are intrinsically linked to their isotopic purity. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of 8-Methoxyamoxapine-d8, a deuterated analog of a metabolite of the antidepressant amoxapine.
While specific comparative data for this compound is not publicly available, this guide synthesizes established analytical principles and data from closely related deuterated compounds to provide a robust framework for its evaluation. The primary techniques for determining isotopic purity, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, will be discussed in detail, providing researchers with the necessary protocols to ensure the quality and consistency of their deuterated standards.
Data Presentation: Isotopic Purity Benchmarks
The isotopic purity of a deuterated compound is a critical quality attribute. It is typically defined by two key parameters: Isotopic Enrichment (the percentage of deuterium (B1214612) at a specific labeled position) and Species Abundance (the percentage of molecules with a specific isotopic composition).[1][2] For a compound like this compound, where the deuterium atoms are located on the methoxy (B1213986) group, a high level of isotopic enrichment is crucial.
The following table outlines the expected isotopic distribution for a d8 compound at a theoretical isotopic enrichment of 99.5%, a common specification for commercially available deuterated standards. This provides a benchmark against which the isotopic purity of a synthesized or purchased batch of this compound can be compared.
| Isotopologue | Description | Theoretical Abundance at 99.5% Isotopic Enrichment |
| d8 | Fully deuterated | 96.08% |
| d7 | Seven deuterium atoms, one protium (B1232500) atom | 3.86% |
| d6 | Six deuterium atoms, two protium atoms | 0.06% |
| d5 | Five deuterium atoms, three protium atoms | <0.01% |
| d4 | Four deuterium atoms, four protium atoms | <0.01% |
| d3 | Three deuterium atoms, five protium atoms | <0.01% |
| d2 | Two deuterium atoms, six protium atoms | <0.01% |
| d1 | One deuterium atom, seven protium atoms | <0.01% |
| d0 | No deuterium atoms (protium form) | <0.01% |
Note: The theoretical abundance is calculated using the binomial expansion formula and serves as an ideal distribution. Actual measured values may vary slightly due to the synthesis process.
Experimental Protocols
Accurate assessment of isotopic purity relies on well-defined analytical methods. Below are detailed protocols for Mass Spectrometry and NMR Spectroscopy tailored for the analysis of this compound.
Mass Spectrometry (MS) for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.[3][4]
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (Optional but Recommended): While direct infusion can be used, LC separation is recommended to remove any potential impurities that might interfere with the mass spectrum.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 300-400.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Extract the mass spectrum for the [M+H]+ ion of this compound.
-
Identify and integrate the peak areas for each isotopologue (d8, d7, d6, etc.).
-
Calculate the relative abundance of each isotopologue to determine the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides valuable information about the isotopic enrichment at specific sites within the molecule.[3][5][6]
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
¹H NMR Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not contain residual peaks in the region of interest. Add a known amount of a certified internal standard with a resonance in a clean region of the spectrum.
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
-
Ensure a long relaxation delay to allow for full relaxation of all protons.
-
-
Data Analysis:
-
Integrate the residual proton signal corresponding to the methoxy group.
-
Integrate the signal of the internal standard.
-
Calculate the amount of the non-deuterated species based on the integral ratio and the known concentration of the internal standard. This allows for the determination of the isotopic enrichment.
-
²H NMR Protocol:
-
Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., CHCl₃ or DMSO).
-
Data Acquisition: Acquire a ²H NMR spectrum.
-
Data Analysis: The presence of a strong signal at the chemical shift corresponding to the methoxy group confirms the incorporation of deuterium. The relative integration of this signal compared to any other deuterium signals can provide information on the site-specificity of the deuteration.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts involved in assessing the isotopic purity of this compound.
By adhering to these rigorous analytical protocols and comparing the results to established benchmarks, researchers can confidently ascertain the isotopic purity of their this compound, ensuring the integrity and reproducibility of their scientific investigations.
References
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Use of 8-Methoxyamoxapine-d8 versus a Structural Analog as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of pharmaceuticals, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results. The ideal internal standard co-elutes with the analyte of interest and experiences similar extraction recovery and matrix effects, thereby compensating for variations during sample preparation and analysis. This guide provides an objective comparison of the performance of a deuterated internal standard, 8-Methoxyamoxapine-d8, with a non-deuterated structural analog internal standard in the bioanalysis of Amoxapine and its metabolites.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recommended by regulatory bodies like the FDA for mass spectrometry-based assays due to their ability to closely mimic the physicochemical properties of the analyte.[1] This guide will present supporting experimental data and detailed methodologies to assist researchers in selecting the most appropriate internal standard for their analytical needs.
Data Presentation: Performance Comparison
Table 1: Comparison of Key Bioanalytical Method Validation Parameters
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL[2] | 3 - 15 ng/mL[3] |
| Intra-assay Precision (%CV) | < 15%[2] | < 10.8%[3] |
| Inter-assay Precision (%CV) | < 10%[2] | < 10.5%[3] |
| Accuracy (% Bias) | ± 13%[2] | Typically within ± 15% |
| Recovery | 60 - 84%[2] | 97 - 100%[3] |
| Matrix Effect (%CV of IS-normalized MF) | ≤ 15% | May be more variable |
Table 2: Analyte and Internal Standard Details for a Typical LC-MS/MS Assay
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Amoxapine | 314.1 | 271.1 |
| 8-Hydroxyamoxapine | 330.1 | 287.1 |
| This compound (hypothetical) | 352.2 | 299.2 |
| Loxapine-d3 (as a structural analog IS) | 330.1 | 287.1 |
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of drugs and their metabolites in biological matrices.[4] Below are detailed methodologies for a typical LC-MS/MS analysis of Amoxapine using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample clean-up and concentration prior to LC-MS/MS analysis.
-
To 100 µL of plasma sample, add the deuterated internal standard working solution.
-
Perform a cation-exchange solid-phase extraction.[2]
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the analytes and the internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of analytes in complex biological matrices.[5]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the internal standard.
Mandatory Visualizations
Metabolic Pathway of Amoxapine
Amoxapine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolites, 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine.[4][6]
Caption: Metabolic pathway of Amoxapine to its primary active metabolites.
Experimental Workflow for Bioanalytical Method
The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard.
Caption: General workflow for a bioanalytical assay using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Robustness Testing of an Analytical Method Using 8-Methoxyamoxapine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Methoxyamoxapine-d8 as an isotopically labeled internal standard against a structural analogue internal standard in the robustness testing of a bioanalytical method. The principles and advantages of using stable isotope-labeled (SIL) internal standards in robust analytical methodologies are illustrated through supporting experimental data. The appropriate selection of an internal standard is pivotal for ensuring the precision and accuracy of analytical data by compensating for variations that can arise during sample preparation and analysis.[1][2] SIL internal standards are widely considered the gold standard in quantitative mass spectrometry-based methods due to their close physicochemical similarity to the target analyte.[3][4][5][6]
Comparison of Internal Standard Performance
The choice of an internal standard significantly influences the robustness of an analytical method. An ideal internal standard co-elutes with the analyte and demonstrates similar ionization efficiency, thereby effectively correcting for matrix effects and fluctuations in instrument response.[1][3] Below is a comparison of key performance parameters for different types of internal standards. While isotopically labeled internal standards are often considered superior, in some cases, both isotopically labeled and analogue internal standards can yield statistically similar results.[7]
Table 1: Comparison of Key Performance Parameters for Internal Standards
| Performance Parameter | This compound (SIL IS) | Structural Analogue IS (e.g., Loxapine) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Similar but not identical retention time | SIL IS has nearly identical chromatography, leading to better compensation for matrix effects at the analyte's retention time. |
| Ionization Efficiency | Very similar to the analyte | May differ from the analyte | SIL IS compensates more effectively for variations in ionization due to matrix effects or instrument fluctuations. |
| Correction for Matrix Effects | High | Moderate to Low | The closer physicochemical properties of SIL IS allow for more accurate correction of ion suppression or enhancement.[3][4] |
| Precision and Accuracy | Generally high | Can be lower if matrix effects are significant | Improved correction by SIL IS leads to higher precision and accuracy of the measurement.[3] |
| Commercial Availability | May be less readily available and more expensive | Often more readily available and less expensive | The synthesis of SIL compounds is more complex and costly. |
Experimental Protocols
To evaluate the robustness of an analytical method for the quantification of Amoxapine in human plasma, a series of experiments were conducted using this compound as the internal standard and Loxapine as a structural analogue internal standard for comparison.
Methodology: LC-MS/MS Analysis of Amoxapine
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Analyte: Amoxapine
-
Internal Standards: this compound (SIL IS) and Loxapine (Analogue IS)
-
Sample Preparation: Protein precipitation of human plasma samples followed by evaporation and reconstitution.
-
Chromatographic Conditions (Nominal):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Amoxapine: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Loxapine: [M+H]+ → fragment ion
-
-
Robustness Testing Protocol
The robustness of the method was assessed by introducing small, deliberate variations to the nominal chromatographic conditions.[8][9][10][11][12] The impact of these variations on the calculated analyte concentration was evaluated using both internal standards. The varied parameters included:
-
Flow Rate: ± 0.05 mL/min (0.35 and 0.45 mL/min)
-
Column Temperature: ± 5°C (35°C and 45°C)
-
Mobile Phase Composition (%B): ± 2% organic (28% and 32% initial concentration)
A design of experiments (DoE) approach can be a systematic and cost-effective way to study the effects of multiple parameters and their interactions.[13][14][15][16][17] For this example, a one-factor-at-a-time approach is presented for clarity.
Data Presentation
The following table summarizes the quantitative results from the robustness study. The data represents the percentage deviation of the mean calculated concentration from the nominal value for quality control (QC) samples at a medium concentration level (n=3).
Table 2: Robustness Testing Results for Amoxapine Quantification
| Varied Parameter | Condition | % Deviation from Nominal (using this compound) | % Deviation from Nominal (using Loxapine) |
| Nominal | - | 0.0% | 0.0% |
| Flow Rate | 0.35 mL/min | -2.1% | -8.5% |
| 0.45 mL/min | 1.8% | 7.9% | |
| Column Temp. | 35°C | -1.5% | -5.2% |
| 45°C | 1.2% | 4.8% | |
| Mobile Phase %B | 28% | -3.5% | -10.2% |
| 32% | 3.1% | 9.8% |
The results clearly indicate that the use of this compound as an internal standard leads to a more robust method, with smaller deviations from the nominal concentration when analytical parameters are intentionally varied. This demonstrates its superior ability to compensate for slight changes in chromatographic conditions compared to the structural analogue.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a typical method robustness study.
Logical Relationship of Robustness Parameters
This diagram shows the relationship between the varied experimental parameters and the key performance indicators of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. database.ich.org [database.ich.org]
- 12. industrialpharmacist.com [industrialpharmacist.com]
- 13. Experimental design for the optimization and robustness testing of a liquid chromatography tandem mass spectrometry method for the trace analysis of the potentially genotoxic 1,3-diisopropylurea | Hovione [hovione.com]
- 14. 10.4 Experimental design – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. researchgate.net [researchgate.net]
- 16. molnar-institute.com [molnar-institute.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Safe Disposal of 8-Methoxyamoxapine-d8: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 8-Methoxyamoxapine-d8 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This deuterated analog of a known antidepressant metabolite is classified as a hazardous substance, requiring careful management as chemical waste. Disposal should be conducted in accordance with local, state, and federal regulations, and handled by a licensed chemical waste disposal company.
Hazard Profile and Safety Precautions
This compound presents multiple health and environmental hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled laboratory environment.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Serious Eye Damage | Causes serious eye damage. |
| Reproductive Toxicity | May damage fertility or the unborn child. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Use protective gloves that comply with EC Directive 89/686/EEC and the related standard EN374.[1]
-
Body Protection: Wear suitable protective clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be compatible with the chemical and in good condition to prevent leaks or spills.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Properly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution.
-
Include the hazard pictograms corresponding to the information in the Safety Data Sheet (SDS).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
The storage area should be inaccessible to unauthorized personnel.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the SDS and any other relevant information about the waste.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal.
-
Keep copies of all waste manifests and disposal documentation provided by the disposal company.
-
In the event of a spill, do not allow the product to enter drains. Cover drains, and then collect, bind, and pump off spills. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to the procedures outlined above.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical sequence of steps for the safe handling and disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 8-Methoxyamoxapine-d8
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like 8-Methoxyamoxapine-d8 are paramount. This document provides a comprehensive operational and disposal plan, emphasizing personal protective equipment (PPE) and procedural guidance to ensure laboratory safety and regulatory compliance.
Compound Hazards: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, causes serious eye damage, may provoke an allergic skin reaction, and is suspected of damaging fertility or the unborn child. It is crucial to handle this compound with the utmost care, adhering to all safety precautions.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. The selection is based on a risk assessment approach for potent compounds and aims to provide a robust barrier against exposure[1][2][3][4][5].
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet ASTM D6978 standards. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change the outer glove every 30-60 minutes or immediately upon known or suspected contact with the compound[3][4]. |
| Body | Disposable Gown | A disposable, low-permeability gown made of a material like polyethylene-coated polypropylene (B1209903) is required. Gowns should be long-sleeved with tight-fitting elastic or knit cuffs and close in the back. Change gowns every 2-3 hours or immediately if contaminated[2][4]. |
| Eyes/Face | Safety Goggles and Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles to protect against splashes to the face[2][3][4]. |
| Respiratory | N95 or Higher Respirator | For handling the solid compound, a fit-tested N95 respirator is the minimum requirement to protect against inhalation of dust particles. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary[1][4]. Surgical masks are not sufficient[3][5]. |
| Head/Feet | Hair and Shoe Covers | Disposable hair and shoe covers are required to prevent contamination of personal clothing and the laboratory environment. Two pairs of shoe covers should be worn when working with hazardous drugs[2][4]. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling this compound from receipt to use.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (at a minimum, single gloves and a lab coat) before opening the shipping container.
-
If there is any sign of damage, move the package to a designated containment area (e.g., a chemical fume hood) and consult your institution's safety officer.
-
Open the package in a well-ventilated area, away from high-traffic zones.
2. Preparation and Weighing:
-
All handling of the solid compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Before starting, ensure the work area is clean and decontaminated.
-
Don the full PPE as specified in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not disposable, thoroughly decontaminate them after use.
-
Handle the compound gently to avoid generating dust.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
As deuterated compounds can be hygroscopic, handle them under a dry, inert atmosphere (e.g., nitrogen or argon) if isotopic purity is critical[6].
-
Store solutions in tightly sealed, clearly labeled containers.
4. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[7].
-
It should be kept in a locked area accessible only to authorized personnel.
-
Protect from light[8].
-
For deuterated compounds, long-term storage as a solid under an inert atmosphere is recommended to prevent hydrogen-deuterium exchange[6].
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into contact with this compound are considered hazardous waste.
-
Establish separate, clearly labeled waste streams for:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and other disposable lab supplies.
-
Liquid Waste: Unused solutions and solvent rinsates.
-
Sharps Waste: Contaminated needles, syringes, and glassware.
-
2. Waste Containers:
-
Use leak-proof, sealable containers that are compatible with the waste they hold[9].
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the specific type of waste (e.g., "Solid Waste with this compound").
-
Keep waste containers closed except when adding waste[9].
3. Disposal Procedures:
-
Contaminated PPE and Solid Waste: Place all contaminated disposable items in a designated hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container. Do not pour this waste down the drain[10].
-
Empty Containers: A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains[9]. However, due to the compound's toxicity, it is prudent to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[9]. After rinsing, the container can be disposed of according to institutional policies, which may involve defacing the label before disposal[9].
-
Spills: In the event of a spill, evacuate the area and follow your institution's spill response procedures for potent compounds. This typically involves using a chemical spill kit and wearing appropriate PPE, including respiratory protection. All materials used for cleanup must be disposed of as hazardous waste.
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company[10][11].
Experimental Workflow Diagram
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pppmag.com [pppmag.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. gerpac.eu [gerpac.eu]
- 6. benchchem.com [benchchem.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
